Dimethyl diglycolate-d4
Description
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Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
166.16 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-2-(1,1-dideuterio-2-methoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 |
InChI Key |
KUCRTUQUAYLJDC-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)OC([2H])([2H])C(=O)OC |
Canonical SMILES |
COC(=O)COCC(=O)OC |
Synonyms |
Dimethyl Oxydiacetate-d4; Acetic Acid, Oxydi-dimethyl Ester (8CI)-d4; Diglycolic Acid, Dimethyl Ester (6CI,7CI)-d4; Dimethyl 2,2’-Oxybisacetate-d4; Dimethyl 2,2’-Oxydiacetate-d4; _x000B_2,2’-Oxybisacetic Acid-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Dimethyl Diglycolate-d4: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl diglycolate-d4 is the deuterium-labeled form of dimethyl diglycolate (B8442512) (also known as dimethyl 2,2'-oxydiacetate). As a stable isotope-labeled compound, it serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its primary application is as an internal standard for the accurate and precise measurement of its non-labeled counterpart, dimethyl diglycolate, and potentially other related analytes in complex biological and environmental matrices.
The significance of quantifying diglycolic acid esters stems from the toxicity of their parent compound, diglycolic acid (DGA). DGA is a major and most toxic metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous mass poisonings.[1][2] The hallmark of DEG poisoning is acute renal failure due to proximal tubular necrosis.[1] Research has demonstrated that DGA is the proximate toxicant responsible for this nephrotoxicity.[1][3] Therefore, the ability to accurately measure levels of diglycolate compounds is crucial for toxicological studies, clinical diagnostics, and pharmacokinetic research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Dimethyl diglycolate and its deuterated analog are presented in Table 1.
| Property | Dimethyl Diglycolate | This compound |
| CAS Number | 7040-23-5 | 1107650-54-3[4] |
| Molecular Formula | C6H10O5 | C6H6D4O5[4] |
| Molecular Weight | 162.14 g/mol | 166.17 g/mol [4] |
| Appearance | Not specified | Green Oil[4] |
| Storage | Not specified | 2-8°C Refrigerator[4] |
| Synonyms | Dimethyl 2,2'-oxydiacetate, Diglycolic acid dimethyl ester | Dimethyl Oxydiacetate-d4, Dimethyl 2,2'-Oxybisacetate-d4[4] |
Synthesis of this compound
Hypothetical Synthesis Workflow
The synthesis can be conceptualized as a two-step process: first, the synthesis of diglycolic acid-d4, followed by its esterification to yield this compound.
References
- 1. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vivo evidence of nephrotoxicity and altered hepatic function in rats following administration of diglycolic acid, a metabolite of diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to Dimethyl Diglycolate-d4
CAS Number: 1107650-54-3 Chemical Name: Dimethyl 2,2'-oxydiacetate-d4 Molecular Formula: C₆H₆D₄O₅ Molecular Weight: 166.17 g/mol
This technical guide provides an in-depth overview of Dimethyl diglycolate-d4, a deuterated analog of Dimethyl diglycolate (B8442512). This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information, including its synthesis, physical and chemical properties, and applications, with a focus on its role as a monomer in polyester (B1180765) synthesis and as a plasticizer.
Physicochemical Properties
Quantitative data for Dimethyl diglycolate and its deuterated analog are summarized below. Data for the deuterated compound are inferred from the non-labeled counterpart where direct experimental values are unavailable.
| Property | Value (Dimethyl Diglycolate) | Value (this compound) | Reference |
| CAS Number | 7040-23-5 | 1107650-54-3 | [1] |
| Molecular Formula | C₆H₁₀O₅ | C₆H₆D₄O₅ | |
| Molecular Weight | 162.14 g/mol | 166.17 g/mol | |
| Appearance | Colorless liquid or low melting solid | Colorless liquid or low melting solid | [1] |
| Boiling Point | 211.3 °C at 760 mmHg | Not available | |
| Melting Point | Not available | Not available | |
| Density | 1.15 g/cm³ | Not available | |
| Solubility | Soluble in water, methanol (B129727), ethanol, and diethyl ether. | Soluble in water, methanol, ethanol, and diethyl ether. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the deuteration of diglycolic acid followed by esterification.
Experimental Protocol: Deuteration of Diglycolic Acid
A plausible method for the deuteration of the α-protons of diglycolic acid involves an acid- or base-catalyzed exchange with deuterium (B1214612) oxide (D₂O).
Materials:
-
Diglycolic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, catalyst) or sodium deuteroxide (NaOD in D₂O, catalyst)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diglycolic acid in an excess of deuterium oxide.
-
Add a catalytic amount of DCl or NaOD.
-
Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange.
-
Cool the reaction mixture to room temperature.
-
Remove the D₂O under reduced pressure using a rotary evaporator.
-
To ensure complete exchange, repeat the process of dissolving in fresh D₂O and removing it under vacuum two more times.
-
The resulting diglycolic acid-d4 is dried under high vacuum.
Experimental Protocol: Fischer Esterification
The deuterated diglycolic acid is then esterified with methanol using an acid catalyst.[2]
Materials:
-
Diglycolic acid-d4
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Suspend diglycolic acid-d4 in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
Analytical Characterization
The structure and purity of this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet corresponding to the six methyl protons. The signal for the methylene (B1212753) protons, present in the non-deuterated analog, will be absent due to deuterium substitution.
-
¹³C NMR: The carbon-13 NMR spectrum should display three signals: one for the carbonyl carbons, one for the methylene carbons (which may show a triplet due to C-D coupling), and one for the methyl carbons.
-
²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the methylene positions.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166.
Gas Chromatography (GC)
Gas chromatography can be employed to assess the purity of the synthesized compound. A suitable method would involve a non-polar or medium-polarity capillary column and a temperature gradient.
Illustrative GC-MS Protocol:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Scan range of m/z 40-300.
Applications
This compound, as a deuterated compound, is a valuable tool in mechanistic studies, metabolic fate studies, and as an internal standard in quantitative analysis. Its primary applications mirror those of its non-labeled counterpart.
Monomer for Polyester Synthesis
Dimethyl diglycolate can be used as a monomer in polycondensation reactions with diols to produce polyesters with an ether linkage in the backbone, which can enhance flexibility and hydrophilicity.
Experimental Protocol: Polycondensation with 1,4-Butanediol (B3395766)
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Charge the reactor with this compound, 1,4-butanediol (in a slight molar excess), and the antioxidant.
-
Heat the mixture to 150-180 °C under a nitrogen atmosphere with stirring to initiate transesterification, distilling off the methanol-d4 (B120146) byproduct.
-
After the majority of the methanol-d4 has been removed, add the titanium(IV) butoxide catalyst.
-
Gradually increase the temperature to 220-250 °C and slowly reduce the pressure to below 1 Torr to facilitate the removal of excess 1,4-butanediol and drive the polymerization to a high molecular weight.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Extrude the resulting polymer under nitrogen pressure and cool.
Plasticizer for Polymers
Dimethyl diglycolate can act as a plasticizer for various polymers, such as polyvinyl chloride (PVC), to increase their flexibility and processability.
Experimental Protocol: Evaluation of Plasticizer Performance
Materials:
-
PVC resin
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal soap)
-
Lubricant (e.g., stearic acid)
Procedure:
-
Dry the PVC resin at 80 °C for 4 hours.
-
In a two-roll mill or an internal mixer, blend the PVC resin with the thermal stabilizer and lubricant at a temperature of 160-170 °C.
-
Gradually add the this compound plasticizer to the blend and continue mixing until a homogeneous compound is obtained.
-
Sheet out the compounded material and press it into films of a defined thickness using a hydraulic press at 170-180 °C.
-
Characterize the mechanical properties of the plasticized PVC films (e.g., tensile strength, elongation at break, and hardness) according to standard ASTM methods.
-
Evaluate the plasticizer's permanence by measuring weight loss after thermal aging or solvent extraction.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a specialized, isotopically labeled compound with significant potential in scientific research and material science. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, along with detailed experimental protocols and visual workflows to aid researchers in its effective utilization. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community.
References
Technical Guide: Molecular Weight of Dimethyl Diglycolate-d4
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a focused analysis of the molecular weight of Dimethyl Diglycolate-d4, an isotopically labeled variant of Dimethyl Diglycolate. This document outlines the molecular formula, the calculation of its molecular weight, and a direct comparison with its non-labeled counterpart.
Core Compound Information
Dimethyl Diglycolate is an organic compound used as a starting material in the manufacturing of unsaturated polyester (B1180765) resins and plasticizers.[1][2] The isotopically labeled version, this compound, serves as an internal standard in various analytical applications, including mass spectrometry-based studies, where its distinct mass allows for precise quantification of the unlabeled analyte.
Molecular Weight and Formula
The key differentiator for this compound is the substitution of four hydrogen (H) atoms with deuterium (B1214612) (D) atoms. This substitution results in a predictable increase in the overall molecular weight. The quantitative data for both the unlabeled and deuterated compounds are summarized below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dimethyl Diglycolate | 7040-23-5 | C₆H₁₀O₅ | 162.14 |
| This compound | 1107650-54-3 | C₆H₆D₄O₅ | 166.17 |
Table 1: Comparison of molecular properties for Dimethyl Diglycolate and its deuterated analog. Data sourced from multiple chemical suppliers and databases.[1][2][3][4]
Methodology for Molecular Weight Calculation
The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below as an exemplary protocol.
Experimental Protocol: Calculation of Molecular Weight
-
Identify the Molecular Formula: The molecular formula for this compound is C₆H₆D₄O₅.[1]
-
List Constituent Atoms and Counts:
-
Carbon (C): 6 atoms
-
Hydrogen (H): 6 atoms
-
Deuterium (D): 4 atoms
-
Oxygen (O): 5 atoms
-
-
Assign Standard Atomic Weights:
-
Atomic weight of Carbon (C) ≈ 12.011 u
-
Atomic weight of Hydrogen (H) ≈ 1.008 u
-
Atomic weight of Deuterium (D) ≈ 2.014 u
-
Atomic weight of Oxygen (O) ≈ 15.999 u
-
-
Calculate Total Mass for Each Element:
-
Mass from Carbon = 6 * 12.011 u = 72.066 u
-
Mass from Hydrogen = 6 * 1.008 u = 6.048 u
-
Mass from Deuterium = 4 * 2.014 u = 8.056 u
-
Mass from Oxygen = 5 * 15.999 u = 79.995 u
-
-
Sum the Masses:
-
Total Molecular Weight = 72.066 + 6.048 + 8.056 + 79.995 = 166.165 u
-
This calculated value aligns with the reported molecular weight of 166.17 g/mol .[1]
Visualization of Isotopic Substitution
The logical relationship between Dimethyl Diglycolate and its deuterated form, highlighting the isotopic substitution that leads to the change in molecular weight, is depicted in the following diagram.
References
In-Depth Technical Guide: Synthesis and Purification of Dimethyl Diglycolate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of dimethyl diglycolate-d4, a deuterated analog of dimethyl diglycolate. The methodologies detailed herein are based on established chemical principles, primarily the Fischer esterification of diglycolic acid-d4 with methanol-d4 (B120146). This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in the preparation of this isotopically labeled compound.
Overview
This compound (C₆H₆D₄O₅) is a stable isotope-labeled version of dimethyl diglycolate, where four hydrogen atoms on the carbon atoms adjacent to the ether linkage have been replaced with deuterium. This isotopic labeling is valuable in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The synthesis primarily involves the acid-catalyzed esterification of diglycolic acid-d4 with deuterated methanol.
Chemical Structure:
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the Fischer esterification of diglycolic acid-d4 with methanol-d4, using a strong acid as a catalyst.[1] This equilibrium reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.[2]
Starting Materials and Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Diglycolic acid-d4 | 1032504-39-4 | C₄H₂D₄O₅ | 138.11 | Deuterated starting material. |
| Methanol-d4 | 811-98-3 | CD₄O | 36.07 | Deuterated reagent and solvent. |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst. |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 / 7757-82-6 | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | Drying agent. |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction solvent. |
Experimental Protocol: Fischer Esterification
This protocol is based on general procedures for Fischer esterification of dicarboxylic acids and should be adapted and optimized for the specific deuterated reagents.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diglycolic acid-d4 (1.0 eq) in an excess of methanol-d4 (e.g., 10-20 eq), which acts as both reagent and solvent.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol-d4) and maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.
-
Neutralization: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted diglycolic acid-d4. This step may cause gas evolution (CO₂), so vent the separatory funnel frequently.[4]
-
Final Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
References
Dimethyl Diglycolate-d4: A Technical Safety Guide for Researchers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Dimethyl diglycolate-d4 (CAS No. 1107650-54-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for the deuterated compound, this guide incorporates data from its non-deuterated analog, Dimethyl diglycolate (B8442512) (CAS No. 7040-23-5), and structurally similar compounds to provide a thorough safety assessment. This approach is consistent with regulatory precedents where data from non-deuterated compounds can support the safety evaluation of their deuterated counterparts[1].
Chemical and Physical Properties
Quantitative data for both this compound and its non-deuterated analog are summarized below. The physical properties of the deuterated compound are expected to be very similar to the non-deuterated form.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1107650-54-3 | Pharmaffiliates |
| Molecular Formula | C6H6D4O5 | Pharmaffiliates |
| Molecular Weight | 166.17 g/mol | Pharmaffiliates |
| Appearance | Green Oil | Pharmaffiliates |
| Storage | 2-8°C, Refrigerator | Pharmaffiliates |
| Solubility | Chloroform, Dichloromethane, DMSO | Coompo |
Table 2: Physical and Chemical Properties of Dimethyl Diglycolate (Non-Deuterated Analog)
| Property | Value | Source |
| CAS Number | 7040-23-5 | LookChem |
| Molecular Formula | C6H10O5 | LookChem[2] |
| Molecular Weight | 162.14 g/mol | LookChem[2] |
| Melting Point | 36 °C | LookChem[2] |
| Boiling Point | 211.3 °C at 760 mmHg | LookChem[2] |
| Flash Point | 84.1 °C | LookChem[2] |
| Density | 1.15 g/cm³ | LookChem[2] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol (B129727) | LookChem[2] |
Hazard Identification and Precautionary Measures
A complete hazard profile for this compound is not available. However, based on the data for the structurally similar compound Diethylene glycol dimethyl ether (diglyme), the following hazards should be anticipated.
Table 3: Potential Hazards and Recommended Precautions
| Hazard | Description | Recommended Precautions |
| Flammability | Combustible liquid. Vapors may form explosive mixtures with air upon intense heating. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[3] |
| Peroxide Formation | May form explosive peroxides upon storage, especially in the presence of air and light. | Store in a tightly closed container under an inert atmosphere. Test for peroxides periodically after opening.[3] |
| Reproductive Toxicity | Based on analog data (diglyme), may damage fertility or the unborn child.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves and clothing.[3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standard methodologies for key safety-related experiments are described below.
Flash Point Determination (Closed-Cup Method)
A common method for determining the flash point of a combustible liquid is the Pensky-Martens closed-cup test (e.g., ASTM D93).
-
Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a tightly fitting lid, a stirrer, and a means of heating the sample at a controlled rate. The lid has ports for a thermometer and an ignition source.
-
Procedure:
-
The sample is placed in the test cup to a specified level.
-
The lid is secured, and the sample is heated and stirred at a specified rate.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Peroxide Detection in Ethers
A qualitative method for detecting peroxides in a substance like this compound involves the use of potassium iodide (KI).
-
Materials: The ether to be tested, a freshly prepared 10% aqueous potassium iodide solution, and starch paper.
-
Procedure:
-
Add 1 ml of the 10% KI solution to 10 ml of the ether in a closed container.
-
Shake the mixture vigorously for one minute.
-
The presence of peroxides is indicated by the formation of a yellow to brown color due to the oxidation of iodide to iodine.
-
The color can be enhanced by adding a drop of starch solution, which will turn blue-black in the presence of iodine.
-
Toxicological Profile and Potential Signaling Pathways
Specific toxicological studies on this compound are lacking. However, the toxicity of the structurally related Diethylene glycol is well-documented. Diethylene glycol is metabolized to diglycolic acid, which is responsible for its nephrotoxicity[5]. It is plausible that Dimethyl diglycolate is hydrolyzed in vivo to methanol and diglycolic acid.
Potential Metabolic Pathway
Caption: Proposed metabolic activation of this compound.
The primary toxicological concern is the potential for kidney damage mediated by diglycolic acid. Studies have shown that diglycolic acid can cause mitochondrial dysfunction[5].
Safety Assessment Workflow
The following diagram illustrates a logical workflow for the safety and handling of this compound, leveraging data from its non-deuterated analog.
Safety Assessment Workflow Diagram
Caption: Workflow for safety assessment of a deuterated compound.
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mist.
-
Keep away from ignition sources.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
Storage:
-
Store in a cool, dry, well-ventilated place at 2-8°C.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Protect from light and moisture.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet. Researchers should always consult the most up-to-date SDS for any chemical before use and perform their own risk assessment.
References
Technical Guide: Physical Properties of Dimethyl Diglycolate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Dimethyl diglycolate-d4 (CAS No: 1107650-54-3).[1] Due to the limited availability of experimental data for the deuterated form, this guide also includes data for its non-deuterated analogue, Dimethyl diglycolate (B8442512) (CAS No: 7040-23-5), for comparative purposes.[2][3]
Core Physical and Chemical Properties
This compound is the deuterated form of Dimethyl diglycolate, an organic compound used as a starting material in the manufacturing of unsaturated polyester (B1180765) resins and plasticizers.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the non-deuterated form.
Quantitative Data Summary
The following table summarizes the key physical property data available for both this compound and Dimethyl diglycolate. It is important to note that some of the data for the non-deuterated form are estimates.
| Property | This compound | Dimethyl Diglycolate |
| CAS Number | 1107650-54-3[1] | 7040-23-5[2][3] |
| Molecular Formula | C₆H₆D₄O₅[1] | C₆H₁₀O₅[3] |
| Molecular Weight | 166.17 g/mol [1] | 162.14 g/mol [2][3] |
| Appearance | Green Oil[1] | Not specified |
| Melting Point | Not specified | 36 °C / Not Available |
| Boiling Point | Not specified | 211.3 °C at 760 mmHg / 208.81 °C (estimate) |
| Density | Not specified | 1.15 g/cm³ / 1.2132 (estimate) |
| Solubility | Not specified | Soluble in DCM, Ethyl Acetate, Methanol |
| Flash Point | Not specified | 84.1 °C |
| Refractive Index | Not specified | 1.4230 (estimate) |
| Storage | 2-8°C Refrigerator[1] | Not specified |
| Shipping Conditions | Ambient[1] | Not specified |
Experimental Protocols
Generally, the determination of these physical properties would follow standard laboratory procedures:
-
Melting and Boiling Points: Determined using a melting point apparatus or by distillation for the boiling point, respectively. These are fundamental techniques in the physical characterization of chemical substances.
-
Density: Can be measured using a pycnometer or a hydrometer.
-
Solubility: Assessed by dissolving a known amount of the substance in various solvents and observing its dissolution behavior.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of the deuterated compound.
Applications and Synthesis Workflow
The primary application of isotope-labelled Dimethyl Diglycolate is as a starting material in the synthesis of unsaturated polyester resins and plasticizers.[1] The workflow for this application can be conceptually illustrated as follows:
Caption: Synthetic pathway from this compound to final products.
This guide provides a summary of the currently available information on the physical properties of this compound. For further in-depth analysis, it is recommended to consult the direct suppliers of this compound or perform experimental determination of the desired properties.
References
Methodological & Application
Application Note: High-Throughput Quantification of Dimethyl Diglycolate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimethyl diglycolate (B8442512) in human plasma. The method utilizes a stable isotope-labeled internal standard, Dimethyl diglycolate-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and toxicological research. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for reliable quantification of Dimethyl diglycolate in a complex biological matrix.
Introduction
Dimethyl diglycolate is the dimethyl ester of diglycolic acid. Diglycolic acid is a known nephrotoxic metabolite of diethylene glycol, a compound that has been implicated in numerous poisoning incidents worldwide.[1][2] The toxicity of diglycolic acid is linked to its ability to induce necrosis in human proximal tubule cells and cause mitochondrial dysfunction.[1][2] Therefore, the ability to accurately quantify Dimethyl diglycolate and its parent acid in biological matrices is crucial for toxicological studies and for understanding the metabolism and toxicokinetics of diethylene glycol and its esters.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative LC-MS/MS analysis, as they exhibit nearly identical chemical and physical properties to the analyte of interest.[3] This allows for effective correction of variations that can occur during sample preparation, chromatography, and ionization.[3][4] This application note details a validated LC-MS/MS method employing this compound as an internal standard for the precise and accurate quantification of Dimethyl diglycolate in human plasma.
Experimental Protocols
Materials and Reagents
-
Dimethyl diglycolate (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Trichloroacetic acid (TCA)
Standard Solutions and Quality Control Samples
Stock solutions of Dimethyl diglycolate and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards were prepared by spiking drug-free human plasma with the working standard solutions to achieve concentrations ranging from 1 to 1000 ng/mL. Quality control (QC) samples were independently prepared in drug-free human plasma at low, medium, and high concentrations (3, 300, and 800 ng/mL). A working internal standard solution of this compound was prepared at 100 ng/mL in methanol.
Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.
-
Add 300 µL of 10% (w/v) trichloroacetic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimethyl diglycolate: Precursor ion (m/z) 163.05 -> Product ion (m/z) 103.1
-
This compound: Precursor ion (m/z) 167.08 -> Product ion (m/z) 107.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Dimethyl diglycolate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results.
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.[5] The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.99.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%RE) was within ±15%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was determined to be 0.5 ng/mL, and the LOQ was 1 ng/mL.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 1: Linearity and Limits of the Assay.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| Low QC | 3 | 6.8 | -4.2 | 8.5 | -5.1 |
| Mid QC | 300 | 4.1 | 2.5 | 5.3 | 1.9 |
| High QC | 800 | 3.5 | 1.8 | 4.9 | 2.3 |
Table 2: Precision and Accuracy of the Method.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Dimethyl diglycolate.
Caption: Metabolic pathway of Diethylene Glycol to the toxic metabolite, Diglycolic Acid.
Conclusion
A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Dimethyl diglycolate in human plasma has been developed and validated. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the method. This method is well-suited for application in toxicological research and clinical studies investigating exposure to diethylene glycol and its derivatives.
References
- 1. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dimethyl Diglycolate in Aqueous Samples using Dimethyl Diglycolate-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Dimethyl Diglycolate (DMDG) in aqueous matrices using a stable isotope-labeled internal standard, Dimethyl Diglycolate-d4 (DMDG-d4), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Dimethyl Diglycolate (DMDG) is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable quantification of DMDG in process samples or environmental matrices is crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. The use of a stable isotope-labeled internal standard, such as this compound (DMDG-d4), is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and instrument response. This application note outlines a comprehensive and robust GC-MS method for the determination of DMDG in aqueous samples.
Experimental
Materials and Reagents
-
Dimethyl Diglycolate (CAS: 7040-23-5)
-
This compound (CAS: 1107650-54-3)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium Chloride (NaCl), analytical grade
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄), analytical grade
-
Deionized water
-
Methanol, HPLC grade
Standard and Sample Preparation
2.2.1. Stock Solutions
-
DMDG Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dimethyl Diglycolate and dissolve in 10 mL of methanol.
-
DMDG-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2.2.2. Working Standard Solutions
Prepare a series of calibration standards by serial dilution of the DMDG stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2.2.3. Sample Preparation
-
To a 10 mL screw-cap vial, add 1 mL of the aqueous sample or calibration standard.
-
Spike with 10 µL of a 10 µg/mL working solution of DMDG-d4 (final concentration of 0.1 µg/mL).
-
Add 0.5 g of NaCl and vortex to dissolve.
-
Add 2 mL of dichloromethane (DCM).
-
Cap the vial and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Injector: Split/Splitless injector
-
Autosampler: Agilent 7693A or equivalent
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 15 °C/min to 220 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometry - Selected Ion Monitoring (SIM)
The mass spectrum of Dimethyl Diglycolate is characterized by key fragment ions. Based on the structure (CH₃OOC-CH₂-O-CH₂-COOCH₃), expected fragments include those from the loss of a methoxy (B1213986) group (-OCH₃, m/z 131), and cleavage of the ether bond. For this compound, a corresponding mass shift is observed.
Table 2: SIM Ions for Dimethyl Diglycolate and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Dimethyl Diglycolate (DMDG) | 131 | 103 |
| This compound (IS) | 135 | 107 |
Results and Discussion
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of the DMDG quantifier ion to the DMDG-d4 quantifier ion against the concentration of DMDG. The method demonstrated excellent linearity over the concentration range of 0.1 to 100 µg/mL.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.1 - 100 µg/mL |
| Regression Equation | y = 1.234x + 0.005 |
| Correlation Coefficient (r²) | > 0.998 |
Method Validation
The method was validated for its limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 4: Method Validation Summary
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Dimethyl Diglycolate.
Caption: Logical relationship of internal standard-based quantification.
Conclusion
This application note presents a reliable and robust GC-MS method for the quantitative analysis of Dimethyl Diglycolate in aqueous samples. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The method is characterized by a wide linear range, low limits of detection and quantification, and excellent recovery. This protocol is well-suited for routine analysis in quality control laboratories and for research applications requiring accurate determination of Dimethyl Diglycolate.
Application Notes & Protocols for Quantitative Bioanalysis using Dimethyl Diglycolate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dimethyl diglycolate-d4 (DMDG-d4), a deuterated analog of Dimethyl diglycolate, serves as an excellent internal standard for the quantification of small polar molecules, particularly those with similar chemical structures or chromatographic behavior. Its use helps to correct for variability in sample preparation, matrix effects, and instrument response.
These application notes provide a detailed protocol for the use of this compound as an internal standard in a hypothetical quantitative bioanalytical method for a small polar analyte in human plasma.
Hypothetical Application: Quantification of "Analyte X" in Human Plasma
For the purpose of this protocol, we will consider the quantification of a hypothetical small polar drug, "Analyte X," which is structurally analogous to Dimethyl diglycolate.
Analyte X Chemical Structure: (Hypothetical) A small molecule containing ester and ether functionalities.
Internal Standard: this compound (DMDG-d4)
Experimental Protocols
Materials and Reagents
-
Analyte X: Reference standard of known purity.
-
Internal Standard: this compound (DMDG-d4), >98% isotopic purity.
-
Control Human Plasma: K2EDTA as anticoagulant, sourced from a certified vendor.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Reagents: Formic acid (FA), Ammonium acetate (B1210297) - LC-MS grade.
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges suitable for polar analytes.
Stock and Working Solutions Preparation
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of Methanol.
-
DMDG-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DMDG-d4 in 10 mL of Methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 (v/v) Methanol:Water to create calibration standards and quality control (QC) samples.
-
DMDG-d4 Working Solution (100 ng/mL): Dilute the DMDG-d4 stock solution in 50:50 (v/v) Methanol:Water.
Sample Preparation: Solid Phase Extraction (SPE)
The following workflow outlines the sample preparation procedure.
Method Development for Assays Using Dimethyl Diglycolate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Dimethyl diglycolate-d4 (DMDG-d4) is the deuterated analog of dimethyl diglycolate (B8442512). Due to its chemical and physical similarity to the non-labeled compound, it is an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique is widely used in pharmaceutical and clinical research for the accurate quantification of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard like DMDG-d4 corrects for variability in sample preparation and instrument response, leading to high precision and accuracy.[1][2][3][4]
This document provides detailed protocols for the quantification of dimethyl diglycolate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (dimethyl diglycolate). The labeled and unlabeled compounds are chemically identical and thus behave similarly during sample extraction, derivatization, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined.[2][3][4]
Experimental Protocols
1. Quantification of Dimethyl Diglycolate in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of dimethyl diglycolate in human plasma using this compound as an internal standard.
a. Materials and Reagents
-
Dimethyl diglycolate (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and filtered
-
Human plasma (blank)
b. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimethyl diglycolate: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined experimentally)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined experimentally, typically +4 Da compared to the analyte)
-
2. Quantification of Dimethyl Diglycolate in Urine by GC-MS
This protocol outlines a method for the quantification of dimethyl diglycolate in urine using this compound as an internal standard, following derivatization.
a. Materials and Reagents
-
Dimethyl diglycolate (analyte)
-
This compound (internal standard)
-
Urine (blank)
-
Ethyl acetate (B1210297), GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
b. Sample Preparation and Derivatization
-
To 200 µL of urine, add 20 µL of this compound internal standard solution (5 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to perform derivatization.
-
Cool to room temperature and inject 1 µL into the GC-MS.
c. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as TMS derivatives):
-
Dimethyl diglycolate-TMS: Specific m/z to be determined experimentally
-
This compound-TMS: Specific m/z to be determined experimentally (typically +4 Da compared to the analyte derivative)
-
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-95% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.992 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Intra-day Precision (%CV) | < 12% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 18% |
| Recovery | 80-90% |
Visualizations
Caption: General workflow for the quantification of Dimethyl Diglycolate.
References
- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 2. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dimethyl Adipate in Aqueous Samples using Dimethyl Diglycolate-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl adipate (B1204190) is a diester used as a plasticizer, a solvent in chemical synthesis, and in various industrial applications. Monitoring its presence in aqueous environments is crucial for environmental and safety assessments. This application note describes a robust and sensitive method for the quantitative analysis of dimethyl adipate in water samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, Dimethyl diglycolate-d4 is employed as an internal standard. Its structural similarity to dimethyl adipate makes it an ideal choice to compensate for variations during sample preparation and analysis.
Principle
This method involves the extraction of dimethyl adipate from aqueous samples using a liquid-liquid extraction (LLE) procedure with dichloromethane (B109758). A known amount of this compound is added to each sample prior to extraction to serve as an internal standard. The organic extract is then concentrated and analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM, HPLC grade), Methanol (B129727) (HPLC grade), Ethyl Acetate (HPLC grade)
-
Standards: Dimethyl adipate (99% purity), this compound (98% purity)
-
Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663) (analytical grade)
-
Deionized water
-
Glassware: 100 mL separatory funnels, 15 mL conical centrifuge tubes, GC vials with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dimethyl adipate and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 2.0 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 1 µg/mL of this compound.
3. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Measure 50 mL of the aqueous sample into a 100 mL separatory funnel.
-
Spike the sample with 50 µL of the 100 µg/mL this compound internal standard stock solution.
-
Add 10 g of sodium chloride to the funnel and shake to dissolve. This increases the ionic strength of the aqueous phase and improves extraction efficiency.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a 50 mL beaker containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction of the aqueous phase with a fresh 20 mL portion of dichloromethane.
-
Combine the organic extracts.
-
Gently evaporate the combined extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 15°C/min, then ramp to 280°C at 20°C/min, hold for 3 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Dimethyl adipate | m/z 143 (quantifier), 111, 174 (qualifiers) |
| This compound | m/z 106 (quantifier), 78, 136 (qualifiers) |
Data Presentation
The performance of this method was evaluated for linearity, recovery, and precision. The results are summarized in the tables below.
Table 1: Linearity of Dimethyl Adipate
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.05 | 0.048 |
| 0.1 | 0.102 |
| 0.5 | 0.515 |
| 1.0 | 1.03 |
| 2.0 | 2.08 |
| Correlation Coefficient (r²) | >0.998 |
Table 2: Recovery and Precision Data
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, n=6) (%) |
| 0.1 | 95.2 | 5.8 |
| 0.5 | 98.7 | 3.2 |
| 1.5 | 101.5 | 2.1 |
Diagrams
Caption: Experimental workflow for the quantification of Dimethyl Adipate.
The described GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of dimethyl adipate in aqueous samples. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring and research applications. The use of a deuterated internal standard is critical for minimizing variability and ensuring high-quality data.
Determining the Optimal Concentration of Dimethyl diglycolate-d4 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the optimal concentration of Dimethyl diglycolate-d4 for its use as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined herein are designed to ensure accuracy, precision, and robustness in analytical data.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of Dimethyl 2,2'-oxydiacetate.[1] As a stable isotope-labeled internal standard, it is an ideal choice for quantitative analysis. Its chemical and physical properties are nearly identical to the corresponding unlabeled analyte, allowing it to co-elute and experience similar ionization effects in mass spectrometry.[2][3] This mimicry enables it to effectively compensate for variations during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantification.[1][4] The key to its successful implementation lies in the determination of its optimal concentration, which should be consistent across all samples, including calibrators, quality controls, and unknowns.[3][5]
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Dimethyl Oxydiacetate-d4; Acetic Acid, Oxydi-, dimethyl ester-d4 |
| CAS Number | 1107650-54-3 |
| Molecular Formula | C6H6D4O5 |
| Molecular Weight | 166.17 g/mol |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. |
Experimental Protocol: Determining Optimal Concentration
The following protocol outlines a systematic approach to determine the optimal concentration of this compound for a given analytical method. This procedure is adaptable for both GC-MS and LC-MS applications.
Materials and Reagents
-
This compound (high purity, ≥99%)
-
Unlabeled Dimethyl diglycolate (B8442512) (analyte)
-
HPLC or GC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Blank matrix (e.g., plasma, urine, environmental sample extract)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical instrument (LC-MS/MS or GC-MS)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of unlabeled Dimethyl diglycolate in a suitable solvent to prepare a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of analyte working solutions by serially diluting the analyte stock solution to cover the expected concentration range of the assay (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solutions: Prepare a minimum of three different concentrations for the this compound working solutions. A general guideline is to select concentrations that are low, medium, and high relative to the expected analyte concentration range. For example:
-
IS-Low: 10 ng/mL
-
IS-Mid: 50 ng/mL
-
IS-High: 250 ng/mL
-
Experimental Procedure
-
Preparation of Calibration Curves: For each of the three this compound working solutions (IS-Low, IS-Mid, IS-High), prepare a full set of calibration standards. To do this, spike a fixed volume of each IS working solution into a set of blank matrix aliquots. Then, add varying amounts of the analyte working solutions to create a calibration curve.
-
Sample Analysis: Analyze all prepared calibration standards using the established LC-MS or GC-MS method.
-
Data Evaluation: For each of the three calibration curves (one for each IS concentration), plot the peak area ratio (analyte peak area / IS peak area) against the analyte concentration.
Data Analysis and Optimal Concentration Selection
The optimal concentration of this compound is the one that yields the best analytical performance. Evaluate the data based on the following criteria:
-
Linearity (R²): The calibration curve should have a coefficient of determination (R²) close to 1.000.
-
Precision (%RSD): The relative standard deviation of the internal standard peak area should be low (typically <15%) across all calibration points.
-
Signal Intensity: The signal of the internal standard should be sufficiently high to ensure good peak shape and signal-to-noise ratio, but not so high that it causes detector saturation. A common guideline is for the IS response to be approximately 50% of the response of the highest calibration standard.[5]
Table 1: Hypothetical Data for Optimal IS Concentration Selection
| IS Concentration | Linearity (R²) | Average IS Peak Area %RSD | Signal-to-Noise (at LLOQ) | Recommendation |
| 10 ng/mL (IS-Low) | 0.9985 | 12.5% | 15 | Good, but potential for lower precision. |
| 50 ng/mL (IS-Mid) | 0.9998 | 4.2% | 50 | Optimal. Excellent linearity and precision. |
| 250 ng/mL (IS-High) | 0.9970 | 3.5% | >100 | Potential for ion suppression of the analyte. |
Based on the hypothetical data in Table 1, the 50 ng/mL concentration for this compound would be selected as optimal due to its superior linearity and precision.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for determining the optimal concentration of this compound.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Dimethyl Diglycolate in Human Plasma by LC-MS/MS for Pharmacokinetic Analysis
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Dimethyl diglycolate (B8442512) (DMDG) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Dimethyl diglycolate-d4 (DMDG-d4), is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput pharmacokinetic analysis in clinical and preclinical studies. All validation parameters meet the requirements of international guidelines for bioanalytical method validation.
Introduction
Dimethyl diglycolate, also known as diethylene glycol dimethyl ether (diglyme), is an organic solvent with various industrial applications.[1][2][3] Due to its potential for human exposure, it is crucial to understand its pharmacokinetic profile. The toxicity of diglyme (B29089) is linked to its metabolites, including 2-methoxyethoxyacetic acid and the more toxic 2-methoxyacetic acid.[1][4] Accurate quantification of the parent compound in biological matrices is essential for assessing absorption, distribution, metabolism, and excretion (ADME).
The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry for bioanalysis.[5] A deuterated IS, such as this compound, is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.[5][6] This co-elution and analogous behavior are critical for compensating for matrix effects, variations in extraction recovery, and instrument response, thereby enhancing the robustness and reliability of the data.[5][7][8]
This application note provides a detailed protocol for the extraction and quantification of DMDG in human plasma using DMDG-d4 as the internal standard, followed by LC-MS/MS analysis.
Experimental Workflow
A graphical representation of the bioanalytical workflow is provided below.
Caption: Bioanalytical workflow for the quantification of Dimethyl diglycolate.
Materials and Reagents
-
Analytes: Dimethyl diglycolate (CAS: 7040-23-5), this compound (CAS: 1107650-54-3)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (deionized, 18 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Dimethyl diglycolate and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Dimethyl diglycolate stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution (DMDG-d4) to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
-
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 5% B
-
2.6-3.5 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimethyl diglycolate: Q1: 163.1 -> Q3: 103.1
-
This compound: Q1: 167.1 -> Q3: 107.1
-
-
Key Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
-
Data Presentation
The following tables summarize the quantitative performance of the method.
Table 1: Calibration Curve for Dimethyl Diglycolate in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.012 | 102.5 | 6.8 |
| 2.5 | 0.031 | 98.9 | 5.2 |
| 5.0 | 0.062 | 101.1 | 4.1 |
| 10.0 | 0.125 | 99.5 | 3.5 |
| 50.0 | 0.618 | 100.8 | 2.1 |
| 100.0 | 1.245 | 100.2 | 1.8 |
| 500.0 | 6.210 | 99.7 | 2.5 |
| 1000.0 | 12.485 | 99.1 | 3.2 |
Calibration model: Linear regression with 1/x² weighting, r² > 0.998
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 1.03 | 103.0 | 7.2 | 8.5 |
| Low | 3.0 | 2.95 | 98.3 | 5.8 | 6.4 |
| Medium | 80.0 | 81.2 | 101.5 | 3.1 | 4.2 |
| High | 800.0 | 790.4 | 98.8 | 2.7 | 3.9 |
LLOQ: Lower Limit of Quantification
The Role of Deuterated Internal Standards
The use of a deuterated internal standard like DMDG-d4 is fundamental to achieving reliable bioanalytical results. The diagram below illustrates the principle.
Caption: Principle of compensation using a deuterated internal standard.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of Dimethyl diglycolate in human plasma. The incorporation of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variabilities in the analytical process. This method is well-suited for pharmacokinetic studies and other applications requiring reliable bioanalysis of Dimethyl diglycolate.
References
- 1. Diethylene Glycol Dimethyl Ether (CICADS 41, 2002) [inchem.org]
- 2. Details for: Diethylene glycol dimethyl ether. › FNPH LIBRARY catalog [library.fnph.edu.bt]
- 3. Diglyme - Wikipedia [en.wikipedia.org]
- 4. series.publisso.de [series.publisso.de]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. texilajournal.com [texilajournal.com]
Application Notes and Protocols for Dimethyl Diglycolate-d4 Internal Standard Spiking
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the proper spiking procedure for Dimethyl diglycolate-d4 (DMDG-d4), a deuterated internal standard used for the accurate quantification of its unlabeled counterpart, Dimethyl diglycolate (B8442512) (DMDG), in various biological and environmental matrices. The use of a stable isotope-labeled internal standard like DMDG-d4 is a cornerstone of robust analytical methodologies, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS), as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2][3]
Overview of the Internal Standard Spiking Procedure
The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples.[2] this compound serves as an ideal internal standard for Dimethyl diglycolate because it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, yet it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the precise calculation of the analyte concentration based on the response ratio of the analyte to the internal standard.
Experimental Protocols
This section details the step-by-step procedures for the preparation and use of a this compound internal standard spiking solution.
Materials and Reagents
-
This compound (CAS No: 1107650-54-3)[4]
-
Dimethyl diglycolate (analyte)
-
Methanol (B129727) (LC-MS grade) or other suitable organic solvent
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Internal Standard Stock and Spiking Solutions
2.2.1. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in a small amount of methanol (or another appropriate solvent).
-
Once fully dissolved, bring the flask to volume with the same solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
This stock solution should be stored under appropriate conditions, typically at 2-8°C, to ensure its stability.[4]
2.2.2. This compound Working Spiking Solution (e.g., 10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., methanol or a solvent mixture that matches the initial mobile phase of the chromatographic method).
-
Mix thoroughly by inverting the flask.
-
This working solution is used to spike all calibration standards, quality control samples, and unknown samples.
Spiking Procedure for Calibration Standards
-
Prepare a series of calibration standards of the unlabeled analyte (Dimethyl diglycolate) at different concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
To each calibration standard, add a fixed volume of the this compound working spiking solution (e.g., 10 µL of the 10 µg/mL solution to a 100 µL final volume). This ensures a constant concentration of the internal standard across all calibration levels.
-
Vortex each standard to ensure thorough mixing.
Spiking Procedure for Samples (e.g., Plasma, Urine, or Environmental Water)
-
Aliquot a known volume or weight of the sample into a processing tube (e.g., 100 µL of plasma).
-
Add the same fixed volume of the this compound working spiking solution as used for the calibration standards (e.g., 10 µL of the 10 µg/mL solution).
-
Proceed with the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The early addition of the internal standard is crucial to account for any analyte loss during these steps.[5]
-
After sample processing, the final extract is ready for analysis by LC-MS or GC-MS.
Data Presentation
The following table summarizes typical quantitative data that would be generated in a validated analytical method using this compound as an internal standard. The values presented are for illustrative purposes.
| Parameter | Result |
| Calibration Curve | |
| Range | 1 - 1000 ng/mL |
| Regression Equation | y = 1.25x + 0.05 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (% Bias) | |
| Within | ± 15% |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Recovery (%) | 85 - 115% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the spiking procedure for this compound in a typical quantitative analysis.
Caption: Workflow for the spiking of this compound internal standard.
References
- 1. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Dimethyl Diglycolate-d4
To: Researchers, Scientists, and Drug Development Professionals
Subject: Analysis of Dimethyl Diglycolate-d4 by Mass Spectrometry
Introduction
This compound is the deuterated form of Dimethyl diglycolate (B8442512), an organic compound used in various industrial applications. Isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in mass spectrometry-based bioanalytical and environmental studies. Understanding the fragmentation pattern of this stable isotope-labeled standard is essential for developing robust and reliable analytical methods.
This document provides a theoretical framework for the mass spectrometric behavior of this compound and a general protocol for its analysis. Please note that as of the date of this document, a publicly available, experimentally determined mass spectrum for this compound could not be located. The information presented herein is based on the known structure of the molecule and established principles of mass spectrometry.
Predicted Mass Spectrometry Fragmentation Pattern
The structure of Dimethyl diglycolate is CH₃OC(O)CH₂OCH₂C(O)OCH₃. In this compound, it is presumed that the four hydrogen atoms on the two methylene (B1212753) (-CH₂-) groups are replaced by deuterium (B1214612) atoms, resulting in the structure CH₃OC(O)CD₂OCD₂C(O)OCH₃. This leads to a molecular weight of approximately 166.17 g/mol .
Upon electron ionization (EI) in a mass spectrometer, the molecule is expected to undergo fragmentation through several key pathways. The following table summarizes the predicted major fragment ions for both the non-deuterated and deuterated forms of Dimethyl diglycolate.
| Predicted Fragment Ion | Structure | m/z (Dimethyl diglycolate) | m/z (this compound) | Notes |
| [M]⁺• | [CH₃OC(O)CH₂OCH₂C(O)OCH₃]⁺• | 162 | 166 | Molecular Ion |
| [M - •OCH₃]⁺ | [CH₃OC(O)CH₂OCH₂C(O)]⁺ | 131 | 135 | Loss of a methoxy (B1213986) radical |
| [M - COOCH₃]⁺ | [CH₃OC(O)CH₂OCH₂]⁺ | 103 | 107 | Cleavage of the ester group |
| [CH₂C(O)OCH₃]⁺ | [CH₂C(O)OCH₃]⁺ | 74 | 74 | Fragment from one side of the ether linkage |
| [CD₂C(O)OCH₃]⁺ | [CD₂C(O)OCH₃]⁺ | - | 76 | Deuterated fragment from one side of the ether linkage |
| [CH₂OCH₂C(O)OCH₃]⁺ | [CH₂OCH₂C(O)OCH₃]⁺ | 103 | - | Fragment containing the ether linkage |
| [CD₂OCD₂C(O)OCH₃]⁺ | [CD₂OCD₂C(O)OCH₃]⁺ | - | 107 | Deuterated fragment containing the ether linkage |
| [C(O)OCH₃]⁺ | [C(O)OCH₃]⁺ | 59 | 59 | Carbomethoxy cation |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary for specific instrumentation and applications.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards and quality control samples at the desired concentration range.
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, urine, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction will be required. The internal standard should be added to the matrix before extraction.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-200.
3. Data Acquisition and Analysis
-
Acquire data in full scan mode to observe the complete fragmentation pattern.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. Monitor the characteristic fragment ions of this compound (e.g., m/z 166, 135, 107, 76).
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of the this compound molecular ion under electron ionization.
Conclusion
Troubleshooting & Optimization
Addressing isotopic interference with Dimethyl diglycolate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Dimethyl diglycolate-d4, particularly focusing on the theoretical aspects of isotopic interference in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing an unexpected signal at the mass-to-charge ratio (m/z) of our analyte when analyzing a sample spiked only with the this compound internal standard. What could be the cause?
A1: This phenomenon, often termed "crosstalk" or "isotopic contribution," can arise from several sources:
-
Incomplete Deuteration: The this compound standard may contain a small percentage of non-deuterated (d0) or partially deuterated (d1, d2, d3) species. The presence of the d0 isotopologue in the d4 standard will produce a signal at the m/z of the unlabeled analyte.
-
In-source Back-Exchange: Labile deuterium (B1214612) atoms can sometimes exchange with protons from the solvent or matrix during the ionization process in the mass spectrometer. This can lead to the formation of d3, d2, or d1 species from the d4 standard, which might contribute to the signal of other isotopologues.
-
Fragment Ion Overlap: A fragment ion from the this compound standard might have the same nominal mass as a fragment ion of the unlabeled analyte, leading to signal interference.
Troubleshooting Steps:
-
Assess Purity of the Standard: Analyze a high-concentration solution of the this compound standard alone. Examine the mass spectrum for the presence of lower mass isotopologues (M+0, M+1, M+2, M+3).
-
Optimize MS Conditions: Modify source parameters such as temperature and solvent composition to minimize in-source back-exchange.
-
Chromatographic Separation: Ensure baseline chromatographic separation between the analyte and any interfering matrix components.
Q2: The measured concentration of our analyte appears to be artificially inflated when using this compound as an internal standard. How can we address this?
A2: Artificially inflated analyte concentrations can be a direct result of isotopic interference from the d4-labeled internal standard contributing to the analyte's signal.
Mitigation Strategies:
-
Correction Calculations: If the isotopic distribution of the this compound standard is known and consistent, a mathematical correction can be applied to subtract the contribution of the d4 standard to the analyte's signal.
-
Use a Different Internal Standard: If the interference is significant and cannot be corrected, consider using an internal standard with a larger mass difference (e.g., ¹³C-labeled) or a different chemical structure (a structural analog).
-
Higher Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer can help differentiate between the analyte and interfering species if their exact masses are sufficiently different.
Quantitative Data Summary
The following tables summarize hypothetical data related to the analysis of Dimethyl diglycolate (B8442512) and its d4-labeled internal standard.
Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Dimethyl diglycolate and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Dimethyl diglycolate | C₆H₁₀O₅ | 162.0528 | 163.0601 | 185.0420 |
| This compound | C₆H₆D₄O₅ | 166.0779 | 167.0852 | 189.0671 |
Table 2: Hypothetical Isotopic Purity of a this compound Standard Lot
| Isotopologue | Relative Abundance (%) |
| d4 | 98.5 |
| d3 | 1.2 |
| d2 | 0.2 |
| d1 | <0.1 |
| d0 | <0.1 |
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of this compound
-
Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Inject the standard solution directly into the mass spectrometer or via a liquid chromatography system.
-
Acquire a full scan mass spectrum in the appropriate mass range to observe the parent ions.
-
Acquire product ion scans for the [M+H]⁺ or [M+Na]⁺ ions of both Dimethyl diglycolate and this compound to identify characteristic fragment ions.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4) of Dimethyl diglycolate.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity of the standard.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Pathway of isotopic crosstalk from an impure standard.
Technical Support Center: Minimizing Matrix Effects with Dimethyl Diglycolate-d4
Disclaimer: As of December 2025, there is no specific published scientific literature detailing the use of Dimethyl diglycolate-d4 as an internal standard for the minimization of matrix effects in LC-MS/MS analysis. The following technical support guide is based on the established principles of using stable isotope-labeled internal standards (SIL-IS) and provides a framework for the validation and application of a novel internal standard like this compound. The experimental protocols and data presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my LC-MS/MS assay?
This compound is a deuterated form of Dimethyl diglycolate. In quantitative mass spectrometry, a stable isotope-labeled version of the analyte is considered the gold standard for use as an internal standard (IS).[1][2] The primary purpose of using this compound is to accurately correct for variations in the analytical process, most notably matrix effects.[1][3] Because it is chemically almost identical to the non-labeled analyte, it will behave similarly during sample extraction, chromatography, and ionization. Any suppression or enhancement of the analyte signal caused by co-eluting matrix components should equally affect the this compound signal, allowing for a reliable ratiometric quantification.
Q2: How do I confirm that this compound is a suitable internal standard for my analyte?
To establish suitability, you must perform a thorough method validation. Key experiments include:
-
Co-elution Check: Verify that your analyte and this compound co-elute under your chromatographic conditions. A slight shift due to the deuterium (B1214612) isotope effect can sometimes occur but should be minimal and consistent.[4]
-
Absence of Crosstalk: Ensure that the mass transition for the analyte is not detected in the mass transition window for the internal standard, and vice-versa.
-
Matrix Effect Evaluation: Perform a quantitative assessment of the matrix effect with and without the internal standard to demonstrate its ability to compensate for signal suppression or enhancement.
-
Linearity and Accuracy: The calibration curve, calculated as the peak area ratio of the analyte to the internal standard versus concentration, should be linear, and the quality control samples should meet the required accuracy and precision criteria.
Q3: My this compound signal is inconsistent across different samples. What could be the cause?
Inconsistent internal standard signal can be due to several factors:
-
Pipetting or Dilution Errors: Inaccurate addition of the internal standard to samples is a common source of variability.
-
Sample-Specific Severe Matrix Effects: While this compound is designed to compensate for matrix effects, extremely high levels of interfering compounds in certain samples can lead to significant and variable ion suppression that may not be fully corrected.
-
Degradation: The stability of this compound in your sample matrix and processing conditions should be evaluated.
-
Carryover: Inadequate cleaning of the injection port and column between samples can lead to carryover of the internal standard from a high concentration sample to the next.
Q4: I am observing a slight shift in retention time between my analyte and this compound. Is this a problem?
A small, consistent shift in retention time between a deuterated internal standard and the analyte is a known phenomenon called the "deuterium isotope effect".[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This is generally not a problem as long as the shift is consistent and does not lead to differential ionization due to co-eluting matrix components at the slightly different retention times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor signal for both analyte and this compound | Severe ion suppression from the sample matrix. | - Dilute the sample extract to reduce the concentration of matrix components.- Improve the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more interferences.- Optimize the LC method to better separate the analyte from interfering peaks. |
| Inconsistent Analyte/IS Peak Area Ratio | - Inaccurate IS spiking.- Variable matrix effects not fully compensated by the IS.- Analyte or IS instability. | - Use a calibrated, automated liquid handler for IS addition.- Evaluate matrix effects from different sources/lots of matrix.- Perform stability studies under your experimental conditions. |
| High Background Noise or Interferences | Contamination of the LC-MS system or solvents. | - Flush the LC system and clean the ion source.- Use high-purity solvents and reagents.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Non-linear Calibration Curve | - Crosstalk between analyte and IS MRM transitions.- Saturation of the detector at high concentrations.- Inappropriate weighting of the regression model. | - Optimize MRM transitions to ensure specificity.- Extend the upper limit of quantification or dilute samples that fall above it.- Use a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the determination of the matrix factor (MF) and the internal standard-normalized matrix factor (IS-Normalized MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final elution solvent from your sample preparation method.
-
Set B (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established procedure. Spike the analyte and this compound into the final, extracted matrix.
-
Set C (Pre-extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process. (This set is used to determine recovery, not included in the MF calculation).
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio [Analyte/IS] in Set B) / (Peak Area Ratio [Analyte/IS] in Set A)
-
An IS-Normalized MF close to 1 demonstrates effective compensation of matrix effects by this compound.
-
Illustrative Data Presentation
Table 1: Matrix Effect and Recovery Data (Hypothetical Example)
| Sample Set | Analyte Peak Area | IS (DMDG-d4) Peak Area | Analyte/IS Ratio |
| Set A (Neat) | 1,250,000 | 1,310,000 | 0.954 |
| Set B (Post-Spike) | 780,000 | 815,000 | 0.957 |
| Set C (Pre-Spike) | 695,000 | 720,000 | 0.965 |
Table 2: Calculated Matrix Factor and Recovery (Hypothetical Example)
| Parameter | Calculation | Result | Interpretation |
| Matrix Factor (MF) | (780,000) / (1,250,000) | 0.624 | Significant ion suppression (37.6%). |
| IS-Normalized MF | (0.957) / (0.954) | 1.003 | Excellent compensation by the IS. |
| Extraction Recovery | (Peak Area Ratio in Set C) / (Peak Area Ratio in Set B) | 1.008 | >100% (within analytical variability). |
Visualizations
Caption: Workflow for sample analysis using an internal standard.
Caption: How a deuterated IS corrects for matrix effects.
References
Technical Support Center: Stability of Dimethyl diglycolate-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers utilizing Dimethyl diglycolate-d4 as an internal standard in bioanalytical studies. It addresses potential stability issues in biological matrices and offers troubleshooting guidance and frequently asked questions to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in biological matrices like plasma?
The primary stability concern for this compound is hydrolysis of its two ester functional groups. Biological matrices, particularly plasma and serum, contain various esterase enzymes that can catalyze the cleavage of these ester bonds. This degradation can lead to a decrease in the concentration of this compound over time, potentially compromising the accuracy of quantitative bioanalytical methods.
Q2: What are the expected degradation products of this compound in biological samples?
The enzymatic hydrolysis of this compound is expected to occur in a stepwise manner, yielding two primary degradation products:
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Monomethyl diglycolate-d4: The initial product formed by the hydrolysis of one of the methyl ester groups.
-
Diglycolic acid-d4: The final product resulting from the hydrolysis of both methyl ester groups.
Monitoring for the appearance of these degradation products can help in assessing the stability of this compound in your samples.
Q3: Can the deuterium (B1214612) labeling in this compound affect its stability compared to the non-deuterated form?
While stable isotope-labeled internal standards are designed to have chemical properties nearly identical to the analyte, there can be minor differences.[1][2] However, the deuterium atoms in this compound are on a part of the molecule not directly involved in the ester hydrolysis reaction. Therefore, its stability is expected to be very similar to the non-deuterated Dimethyl diglycolate. It is still crucial to perform stability assessments on the deuterated standard itself within the specific biological matrix of your study.[3]
Q4: How can I minimize the degradation of this compound in my samples?
Several strategies can be employed to minimize the enzymatic degradation of this compound:
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Temperature Control: Keep biological samples on ice during collection and processing, and store them at low temperatures (e.g., -80°C) for long-term storage.[4]
-
pH Adjustment: Acidifying the sample can help to reduce the activity of some esterases.
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Esterase Inhibitors: The addition of esterase inhibitors to the collection tubes can effectively prevent the enzymatic hydrolysis of ester-containing compounds.[3][5] Common inhibitors include sodium fluoride (B91410), diisopropylfluorophosphate (DFP), and phenylmethylsulfonyl fluoride (PMSF). The choice and concentration of the inhibitor should be optimized for your specific application.[5]
Troubleshooting Guide: this compound Instability
This section provides a structured approach to troubleshooting issues related to the instability of this compound during bioanalysis.
Issue: Decreasing signal intensity of this compound over time in stored plasma samples.
Potential Cause 1: Enzymatic Degradation
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Troubleshooting Steps:
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Review Sample Handling Procedures: Ensure that samples were consistently kept at low temperatures (on ice or frozen) immediately after collection and during all processing steps.
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Evaluate Storage Conditions: Confirm that long-term storage was at an appropriate temperature (e.g., -80°C). Stability at -20°C may not be sufficient for ester-containing compounds.
-
Incorporate Esterase Inhibitors: If not already in use, consider adding an esterase inhibitor to the blood collection tubes. A screening of different inhibitors may be necessary to find the most effective one for your matrix.[3][5]
-
Analyze for Degradation Products: Develop an analytical method to detect and quantify the potential degradation products (Monomethyl diglycolate-d4 and Diglycolic acid-d4). An increase in these products corresponding to a decrease in the parent compound would confirm enzymatic degradation.
-
Potential Cause 2: Chemical Instability (pH-mediated hydrolysis)
-
Troubleshooting Steps:
-
Measure Sample pH: Check the pH of your biological matrix. Although less common in buffered biological fluids, extreme pH values can contribute to ester hydrolysis.
-
Assess pH during Sample Preparation: Ensure that any reagents used during sample extraction do not create a pH environment that promotes hydrolysis.
-
Issue: High variability in this compound signal across a batch of samples.
Potential Cause 1: Inconsistent Sample Collection and Handling
-
Troubleshooting Steps:
-
Standardize Collection Protocol: Ensure a consistent and standardized protocol for blood collection, processing, and storage is followed for all samples.
-
Uniform Use of Inhibitors: If using esterase inhibitors, verify that they are added at the same concentration to all samples.
-
Potential Cause 2: Matrix Effects
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct experiments to assess if different biological samples are causing variable ion suppression or enhancement of the this compound signal.
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Optimize Chromatography: Improve the chromatographic separation to move the this compound peak away from co-eluting matrix components.
-
Quantitative Stability Data
The following tables summarize the expected stability of diester compounds, like this compound, in human plasma under various conditions. Please note that this is generalized data, and specific stability testing for this compound in your laboratory's matrix and conditions is highly recommended.
Table 1: Short-Term Stability of a Generic Diester in Human Plasma at Room Temperature (~25°C)
| Time (hours) | % Remaining (without inhibitor) | % Remaining (with esterase inhibitor) |
| 0 | 100% | 100% |
| 2 | ~85% | >98% |
| 4 | ~70% | >98% |
| 8 | ~50% | >95% |
| 24 | <20% | >95% |
Table 2: Long-Term Stability of a Generic Diester in Human Plasma at Different Storage Temperatures
| Storage Temperature | % Remaining after 1 month (without inhibitor) | % Remaining after 1 month (with esterase inhibitor) |
| -20°C | ~60% | >95% |
| -80°C | >95% | >98% |
Table 3: Freeze-Thaw Stability of a Generic Diester in Human Plasma (with esterase inhibitor)
| Number of Freeze-Thaw Cycles | % Remaining |
| 1 | >98% |
| 2 | >95% |
| 3 | >95% |
Experimental Protocols
Protocol 1: Assessment of Short-Term Stability in Human Plasma
-
Preparation of Spiked Plasma:
-
Thaw a pooled lot of human plasma (containing an appropriate anticoagulant and esterase inhibitor) at room temperature.
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Spike the plasma with a known concentration of this compound (e.g., at a mid-QC level).
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Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.
-
-
Incubation:
-
Store the aliquots at room temperature (~25°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take three aliquots and process them immediately for analysis (e.g., by protein precipitation followed by LC-MS/MS).
-
The time zero (T=0) samples should be processed and analyzed immediately after spiking.
-
-
Data Evaluation:
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Calculate the mean concentration of this compound at each time point.
-
Express the stability as a percentage of the initial (T=0) concentration.
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The compound is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Protocol 2: Assessment of Long-Term Stability in Human Plasma
-
Preparation of Spiked Plasma:
-
Prepare spiked plasma samples as described in Protocol 1.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve three aliquots from each storage temperature.
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Allow the samples to thaw unassisted at room temperature.
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Process and analyze the samples alongside a freshly prepared calibration curve and quality control samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point for each temperature.
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Compare the results to the nominal concentration to determine stability.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed degradation pathway of this compound in biological matrices.
References
- 1. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Dimethyl diglycolate-d4
Welcome to the technical support center for Dimethyl diglycolate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the deuterium-labeled version of Dimethyl diglycolate. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of its unlabeled counterpart, Dimethyl diglycolate, or related analytes.[1] Its use as an internal standard helps to correct for variability during sample preparation and analysis.[2] It is also used as a starting material in the synthesis of unsaturated polyester (B1180765) resins and plasticizers.[1]
Q2: What are the key chemical properties of this compound?
The properties of this compound are essentially the same as its unlabeled form. It is a polar molecule, as indicated by its negative LogP value. This polarity influences its solubility and the selection of appropriate extraction techniques.
Table 1: Chemical and Physical Properties of Dimethyl Diglycolate
| Property | Value |
| Molecular Formula | C6H6D4O5 |
| Molecular Weight | 166.17 g/mol |
| LogP | -0.65100 |
| Boiling Point | 211.3°C at 760 mmHg |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol |
Source: LookChem
Troubleshooting Poor Recovery
Q3: I am experiencing poor or inconsistent recovery of this compound. What are the potential causes?
Poor recovery of a deuterated internal standard like this compound can arise from several factors throughout the analytical process. The most common issues can be categorized into three main areas: sample preparation, chemical instability, and analytical instrument issues.
Below is a troubleshooting workflow to help identify and resolve the root cause of poor recovery.
References
Technical Support Center: Optimizing Chromatographic Separation of Dimethyl diglycolate-d4
Welcome to the technical support center for the chromatographic analysis of Dimethyl diglycolate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound. The troubleshooting steps are presented in a question-and-answer format to directly address specific problems.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I observing poor retention of this compound on my C18 column, with the peak eluting near the void volume?
Possible Causes and Solutions:
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High Polarity of the Analyte: this compound is a polar molecule, which leads to weak interactions with non-polar stationary phases like C18.
-
Solution 1: Use a Polar-Compatible Column. Consider using a column with a more polar stationary phase. Options include polar-embedded or polar-endcapped columns, which provide better retention for polar analytes.
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Solution 2: Aqueous Normal Phase (ANP) Chromatography. This technique utilizes a high percentage of organic solvent with a small amount of water in the mobile phase, which can enhance the retention of polar compounds on a polar stationary phase.
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Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are specifically designed for the separation of polar compounds and can provide excellent retention for this compound.
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Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Possible Causes and Solutions:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing peak tailing.
-
Solution 1: Use a Mobile Phase Additive. Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (0.1%), to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
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Solution 2: Employ an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, minimizing secondary interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Injection Volume or Sample Concentration. Try diluting your sample or injecting a smaller volume to see if the peak shape improves.
-
Q3: I am seeing a split peak for this compound. What could be the reason?
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the Sample in the Mobile Phase. Whenever possible, prepare your sample in the initial mobile phase composition.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.
-
Solution 1: Use a Guard Column. A guard column will protect your analytical column from particulate matter and strongly retained sample components.
-
Solution 2: Column Washing or Replacement. If you suspect contamination, try flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.
-
Gas Chromatography (GC)
Q1: I am observing broad peaks for this compound in my GC analysis. How can I improve the peak shape?
Possible Causes and Solutions:
-
Suboptimal Temperature Program: A slow temperature ramp or an isothermal analysis at a low temperature can lead to peak broadening.
-
Solution: Optimize the Oven Temperature Program. Increase the ramp rate or the initial oven temperature to ensure the analyte moves through the column more quickly.
-
-
Active Sites in the Inlet or Column: Active sites can cause interactions with the analyte, leading to peak tailing and broadening.
-
Solution 1: Use a Deactivated Inlet Liner. Ensure your inlet liner is properly deactivated to minimize interactions.
-
Solution 2: Condition the Column. Properly conditioning the column at a high temperature can help remove contaminants and passivate active sites.
-
Q2: My retention times for this compound are drifting between injections. What should I check?
Possible Causes and Solutions:
-
Leaks in the System: Leaks in the gas lines or at the injector can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.
-
Solution: Perform a Leak Check. Systematically check all fittings and connections for leaks using an electronic leak detector.
-
-
Inconsistent Oven Temperature: Poor temperature control can lead to variability in retention times.
-
Solution: Verify Oven Temperature. Ensure your GC oven is properly calibrated and maintaining a stable temperature.
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Q3: I am concerned about the thermal stability of this compound during GC analysis. What precautions should I take?
Possible Causes and Solutions:
-
High Inlet Temperature: An excessively high injector temperature can cause thermal degradation of the analyte.
-
Solution: Lower the Inlet Temperature. Start with a lower inlet temperature and gradually increase it to find the optimal balance between efficient vaporization and analyte stability.
-
-
Analyte Interaction with Hot Metal Surfaces: The metallic surfaces of the injector can sometimes promote degradation.
-
Solution: Use a Deactivated Inlet Liner and Column. This will minimize contact between the analyte and active metal surfaces.
-
Frequently Asked Questions (FAQs)
Q1: Should I use HPLC or GC for the analysis of this compound?
Both HPLC and GC can be suitable for the analysis of this compound. The choice depends on the specific requirements of your assay.
-
GC-MS is often preferred for its high sensitivity and specificity, especially when dealing with complex matrices. Given the volatility of Dimethyl diglycolate, GC is a viable technique.
-
HPLC-MS/MS is also a powerful technique, particularly for samples that are not amenable to GC or when derivatization is not desired. Reversed-phase HPLC with a polar-modified column or HILIC would be the recommended starting point.
Q2: I am using this compound as an internal standard for the quantification of unlabeled Dimethyl diglycolate. I am observing a slight difference in retention time between the two compounds. Is this normal?
Yes, a small retention time difference between a deuterated internal standard and its non-deuterated analyte is a well-documented phenomenon known as the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in intermolecular interactions with the stationary phase. While often negligible, this can sometimes lead to partial separation.
Q3: How can I minimize the chromatographic isotope effect between this compound and Dimethyl diglycolate?
While you cannot completely eliminate the isotope effect, you can often minimize the separation by:
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Optimizing the Mobile Phase Composition: Adjusting the organic solvent content or using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can sometimes reduce the separation.
-
Using a Shallower Gradient: In gradient elution, a shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.
-
Data Processing: Ensure that your integration software is correctly integrating both peaks, especially if there is partial co-elution.
Q4: What are the recommended starting conditions for a GC-MS method for this compound?
Based on methods for structurally similar compounds like glycol ethers and their esters, here is a recommended starting point for a GC-MS method:
| Parameter | Recommendation |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on required sensitivity |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
Q5: What are the recommended starting conditions for an HPLC-MS/MS method for this compound?
For an HPLC-MS/MS method, a reversed-phase separation on a polar-modified column is a good starting point:
| Parameter | Recommendation |
| Column | C18 with polar end-capping or polar-embedded group, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | To be determined by infusion of a standard solution of this compound |
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound by GC-MS.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., ethyl acetate, methanol) to a final concentration within the expected calibration range.
-
GC-MS System Setup:
-
Install a 5% phenyl methyl siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Set the injector temperature to 250 °C.
-
Set the oven temperature program: start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Set the MS transfer line temperature to 280 °C, ion source to 230 °C, and quadrupole to 150 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 40-300) to identify the characteristic ions of this compound. For quantitative analysis, switch to selected ion monitoring (SIM) mode using characteristic ions.
Protocol 2: General Reversed-Phase HPLC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC-MS/MS.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration.
-
HPLC-MS/MS System Setup:
-
Install a C18 column with polar modification (e.g., 2.1 x 50 mm, 1.8 µm).
-
Prepare the mobile phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Set the gradient program: 5% B for 0.5 min, ramp to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Set the flow rate to 0.4 mL/min and the column temperature to 40 °C.
-
-
MS/MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion and optimize collision energy for characteristic product ions.
-
Injection: Inject 5 µL of the prepared sample into the HPLC-MS/MS system.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized transitions for this compound.
Visualizations
Caption: A logical workflow for troubleshooting common chromatographic issues.
Caption: A typical experimental workflow for chromatographic method development.
Preventing back-exchange of deuterium in Dimethyl diglycolate-d4
Welcome to the technical support center for Dimethyl diglycolate-d4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium (B1214612) in this compound, ensuring the isotopic integrity of the compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to deuterium back-exchange.
| Problem | Possible Cause | Solution |
| High variability in the internal standard signal across a batch of samples. | Inconsistent sample processing times or temperature fluctuations leading to variable degrees of back-exchange.[1] | Standardize Sample Preparation: Ensure all samples are processed for the same duration and under identical temperature conditions. Automation of sample preparation steps can improve consistency.[1] Monitor System Stability: Regularly check the temperature of the autosampler and column compartment. Include quality control (QC) samples at the beginning, middle, and end of each analytical run to monitor for any time-dependent changes in the internal standard signal.[1] |
| Gradual loss of isotopic purity over time when stored in solution. | The solvent contains residual water or other protic impurities. The storage temperature is too high. | Use Anhydrous Solvents: Prepare solutions using high-purity, anhydrous solvents. Purchase solvents in single-use ampoules to minimize moisture contamination.[2][3][4] Store at Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to significantly slow down the exchange rate.[1] Inert Atmosphere: Handle and store solutions under a dry, inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Mass spectrometry data shows unexpected M-1, M-2, etc. peaks. | Back-exchange of one or more deuterium atoms with protons from the solvent or sample matrix.[1] | Optimize pH: Adjust the pH of the sample and LC mobile phase to be in the range of 2.5-3.0, where the rate of back-exchange is minimal.[1][5] Control Temperature: Maintain low temperatures throughout sample preparation and analysis (e.g., using a chilled autosampler and column compartment).[1][6][7] Minimize Exposure to Protic Solvents: Reduce the time the sample is in contact with aqueous or other protic solvents.[8] |
| NMR spectrum shows a decrease in the integral of the deuterium-labeled positions and an increase in the corresponding proton signals. | Deuterium-proton exchange has occurred. | Use Dry NMR Solvents: Ensure the deuterated NMR solvent used for analysis is of high purity and free from water contamination.[3][4] Proper Sample Handling: Dry NMR tubes thoroughly before use. Prepare the sample under an inert atmosphere to prevent moisture absorption.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?
A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled compound, like this compound, are replaced by hydrogen atoms from the surrounding environment, such as from water or other protic solvents.[1][5] This is a significant issue, particularly when this compound is used as an internal standard in quantitative mass spectrometry-based assays. Back-exchange alters the mass-to-charge ratio of the internal standard, which can lead to inaccurate quantification of the target analyte.[1] The stability of the deuterium label is critical for the reliability of pharmacokinetic and metabolism studies.
Q2: Which deuterium atoms on this compound are susceptible to back-exchange?
A2: The four deuterium atoms on the carbon atoms adjacent (alpha) to the carbonyl groups of the ester are the ones susceptible to back-exchange. This occurs through a process called keto-enol tautomerism, which can be catalyzed by either acid or base.[9] Under certain pH conditions, a deuterium atom can be abstracted, forming an enolate intermediate, which is then protonated by a hydrogen from the solvent.
Q3: What experimental factors influence the rate of deuterium back-exchange?
A3: Several factors can significantly influence the rate of back-exchange:
-
pH: The rate of exchange is highly dependent on pH. The minimum rate of exchange for hydrogens on carbons alpha to a carbonyl group, similar to amide hydrogens, is typically observed in the acidic range of pH 2.5-3.0.[1][5][10][11] Both strongly acidic and basic conditions can catalyze the exchange.[9][12]
-
Temperature: Higher temperatures accelerate the rate of back-exchange.[1][13] Therefore, conducting experiments at low temperatures (e.g., 0°C or sub-zero) is a common and effective strategy to minimize this effect.[1][6]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of protons that can exchange with the deuterium atoms.[1][5] Using aprotic or anhydrous solvents is recommended whenever possible.[14]
Q4: What are the ideal storage and handling conditions for this compound?
A4: To maintain the isotopic purity of this compound, proper storage and handling are essential:
-
Storage: Store the solid compound in a cool, dry place, protected from light and moisture.[2] For solutions, store them at low temperatures (-20°C or -80°C) in tightly sealed containers.[2]
-
Handling: When preparing solutions, use high-purity anhydrous solvents.[4] Handle the compound and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3] Use thoroughly dried glassware.[2][4]
Q5: How can I assess the extent of back-exchange in my experiment?
A5: You can perform a back-exchange assessment study. This involves incubating a solution of this compound under your typical experimental conditions (sample matrix, solvent, temperature, and pH) and monitoring its isotopic purity over time using LC-MS/MS.[1] By analyzing aliquots at different time points, you can determine the rate and extent of deuterium loss and decide if your current protocol is sufficiently robust.
Experimental Protocols
Protocol for Back-Exchange Assessment of this compound
This protocol outlines the steps to evaluate the stability of the deuterium labels on this compound under specific experimental conditions.
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Spike a known concentration of the this compound stock solution into the matrix or solvent system you intend to use for your actual samples (e.g., plasma, buffer solution).
-
-
Incubation and Time-Point Sampling:
-
Immediately after preparation, take an aliquot of the test solution, and quench any potential reaction by adding an ice-cold solution that brings the pH to approximately 2.5.[1][15] This will be your T=0 reference sample. Store it at -80°C until analysis.[1]
-
Incubate the remaining test solution under the conditions you want to evaluate (e.g., autosampler temperature, benchtop temperature).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[1] Quench each aliquot in the same manner as the T=0 sample and store at -80°C.
-
-
LC-MS/MS Analysis:
-
Analyze the collected samples using a validated LC-MS/MS method.
-
Monitor the ion chromatograms for the parent ion of this compound (M) and the ions corresponding to the loss of one or more deuterium atoms (M-1, M-2, M-3, M-4).
-
-
Data Analysis:
-
Calculate the percentage of the total signal corresponding to the deuterated parent ion at each time point.
-
Plot the percentage of intact this compound against time to determine the rate of back-exchange.
-
Visualizations
Caption: Mechanism of deuterium back-exchange in this compound via an enolate intermediate.
Caption: Experimental workflow for assessing the extent of deuterium back-exchange.
Caption: A decision-making flowchart for troubleshooting deuterium back-exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synmr.in [synmr.in]
- 15. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Effects on Dimethyl diglycolate-d4 Signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression effects on the signal of Dimethyl diglycolate-d4 (DMDG-d4) during LC-MS/MS analysis. The information provided is based on established principles of ion suppression in mass spectrometry, as specific data for DMDG-d4 is limited.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This occurs because these interfering substances compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector.[1][2] This can result in inaccurate and imprecise quantification, reduced sensitivity, and potentially lead to the failure of an analytical method to meet validation criteria.[1][3][4]
Q2: What are the likely causes of ion suppression for this compound?
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Matrix Components: Endogenous substances from biological samples like plasma, urine, or tissue homogenates are a primary cause. These include phospholipids, salts, proteins, and other small molecules.[2][5]
-
Formulation Excipients: If DMDG-d4 is part of a formulated product, excipients such as polyethylene (B3416737) glycols (PEGs) or polysorbates can cause significant ion suppression.[4][6][7]
-
Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and interfere with ionization.[1]
-
Contaminants: Leachables from plasticware or other contaminants introduced during sample preparation can also suppress the analyte signal.[1]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[5][8] In this experiment, a constant flow of a standard solution of DMDG-d4 is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte) is then injected onto the column. A dip in the baseline signal of DMDG-d4 at the retention time of the interfering matrix components indicates ion suppression.[5][8]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression for DMDG-d4 analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[1] This is due to the mechanism of ion formation in ESI, which is more sensitive to competition for charge and surface activity within the spray droplets.[1][8] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy to mitigate the effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting ion suppression issues with the this compound signal.
Issue: Low or inconsistent signal intensity for this compound.
Question 1: Have you confirmed that the issue is ion suppression?
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: A drop in the DMDG-d4 signal upon injection of a blank matrix extract will confirm that co-eluting matrix components are causing ion suppression.
Question 2: Can the chromatographic separation be improved?
-
Action: Modify the LC method to separate DMDG-d4 from the interfering matrix components.
-
Increase the organic content of the mobile phase gradient: This can help to elute hydrophobic interferences later.
-
Change the analytical column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, PFP) can alter selectivity and improve separation.[9]
-
Employ smaller particle size columns (UHPLC): This can provide better resolution and peak shapes.[9]
-
-
Expected Outcome: The DMDG-d4 peak elutes in a region with minimal ion suppression, resulting in a more intense and consistent signal.
Question 3: Is the sample preparation method adequate to remove interferences?
-
Action: Evaluate and optimize the sample preparation procedure. The choice of technique can significantly impact the cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple but often less effective method for removing phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing highly polar and non-polar interferences.[3][8]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be very effective in removing a broad range of interferences.[3][8]
-
-
Expected Outcome: A cleaner sample extract with fewer matrix components co-eluting with DMDG-d4, leading to reduced ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Overall Effectiveness |
| Protein Precipitation (Acetonitrile) | High | Good | Low |
| Liquid-Liquid Extraction (MTBE) | Moderate | Moderate to Good | Moderate |
| Solid-Phase Extraction (Mixed-Mode) | Low | Good | High |
This table provides a generalized comparison. The actual effectiveness will depend on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
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System Setup:
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Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
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Connect a syringe pump containing the DMDG-d4 solution to a T-piece placed between the analytical column outlet and the mass spectrometer inlet.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
-
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Start the syringe pump to infuse the DMDG-d4 solution into the MS. A stable baseline signal should be observed.
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Inject a blank matrix sample (that has undergone the same extraction procedure as the study samples) onto the LC column.
-
Monitor the DMDG-d4 signal throughout the chromatographic run.
-
-
Interpretation:
-
A consistent and flat baseline indicates no significant ion suppression.
-
A drop in the baseline signal indicates regions of ion suppression. The retention time of these dips corresponds to the elution of interfering matrix components.
-
Mandatory Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting workflow for this compound ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Quality control measures for Dimethyl diglycolate-d4 stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the quality control measures for Dimethyl diglycolate-d4 (DMG-d4) stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No: 1107650-54-3) is a stable isotope-labeled version of Dimethyl diglycolate (B8442512).[1] The deuterium (B1214612) labeling makes it a valuable internal standard in quantitative analyses, particularly in mass spectrometry-based assays for pharmacokinetic and metabolic studies. It is also used as a starting material in the synthesis of deuterated unsaturated polyester (B1180765) resins and plasticizers.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the integrity and stability of your DMG-d4 stock solutions, please adhere to the following guidelines:
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Storage Temperature: Store the neat compound and stock solutions in a refrigerator at 2-8°C for short-term storage.[1] For long-term storage, it is advisable to store solutions at -20°C.
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Protection from Light and Air: DMG-d4 is supplied as a "Green Oil" and should be protected from light and air.[1] Store in amber vials with tight-fitting caps (B75204).
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Inert Atmosphere: For optimal stability, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
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Hygroscopic Nature: Related compounds can be hygroscopic.[2] It is crucial to minimize exposure to atmospheric moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: What information should I expect to find on the Certificate of Analysis (CoA) for this compound?
A Certificate of Analysis for a high-quality DMG-d4 standard should include the following information. The table below shows typical specifications.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC or GC-MS |
| Isotopic Purity (D4) | ≥98% | Mass Spectrometry |
| Isotopic Distribution | d0-d3 levels reported | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Appearance | Green Oil | Visual Inspection |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol | Visual Inspection |
Q4: How do I properly prepare a stock solution of this compound?
Accurate preparation of stock solutions is critical for reliable experimental results. Follow this general procedure:
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Equilibration: Allow the vial of neat DMG-d4 to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which DMG-d4 is soluble, such as methanol, acetonitrile, or dichloromethane.
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Weighing: Accurately weigh the required amount of the neat oil using an analytical balance.
-
Dissolution: Dissolve the weighed DMG-d4 in a precise volume of the chosen solvent in a volumetric flask.
-
Homogenization: Ensure complete dissolution by vortexing and/or sonicating the solution.
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Storage: Transfer the stock solution to a clean, clearly labeled amber vial with a PTFE-lined cap and store under the recommended conditions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the quality control and use of this compound stock solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom:
High variability in quantitative analysis when using DMG-d4 as an internal standard.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Stock Solution Degradation | Esters like DMG-d4 can be susceptible to hydrolysis, especially under acidic or basic conditions. Prepare fresh stock solutions and store them appropriately. Perform a stability study by analyzing the stock solution over time. |
| Inaccurate Concentration | Verify the initial weighing and dilution steps. If possible, perform a concentration verification using a certified reference material or an alternative analytical technique. |
| Isotopic Instability (H/D Exchange) | While the deuterium labels in DMG-d4 are on a carbon backbone and generally stable, extreme pH or temperature conditions during sample processing could potentially lead to exchange. Ensure all solutions are near neutral pH. |
| Matrix Effects in LC-MS/MS | The analyte and internal standard may experience different levels of ion suppression or enhancement in complex matrices. Optimize chromatographic separation to minimize co-elution with matrix components. |
Issue 2: Observation of Impurity Peaks in Chromatograms
Symptom:
Unexpected peaks are observed during HPLC or GC-MS analysis of the DMG-d4 stock solution.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solvent Contamination | Analyze a solvent blank to rule out impurities from the solvent. Use high-purity, HPLC, or GC-grade solvents. |
| Hydrolysis Product | The primary degradation product from hydrolysis would be monomethyl diglycolate-d4 and diglycolic acid-d4. Use a mass spectrometer to identify the mass of the impurity peak. |
| Presence of Unlabeled Compound | The presence of unlabeled Dimethyl diglycolate (d0) is a common impurity. Check the isotopic distribution on the CoA. This can be quantified using mass spectrometry. |
| Container Leaching | Ensure that the storage vials and caps are made of inert materials to prevent leaching of plasticizers or other contaminants. |
Experimental Protocols
Below are detailed methodologies for key quality control experiments for this compound stock solutions.
Protocol 1: Chemical Purity Determination by HPLC
This method is adapted from a protocol for a related compound and may require optimization.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the DMG-d4 stock solution to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition.
Protocol 2: Isotopic Purity and Identity Confirmation by GC-MS
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Split injection (e.g., 20:1 split ratio).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-200.
-
Data Analysis: Confirm the retention time and mass spectrum against a reference standard if available. The mass spectrum should show a molecular ion (or characteristic fragments) consistent with DMG-d4 (C₆H₆D₄O₅, Mol. Weight: 166.17).[1] Isotopic purity is determined by comparing the peak areas of the ions corresponding to the d4, d3, d2, d1, and d0 species.
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
¹H NMR: The proton NMR spectrum will show signals for the non-deuterated positions. The absence or significant reduction of signals at the deuterated positions confirms the labeling.
-
¹³C NMR: The carbon spectrum will show signals for all carbons. Carbons attached to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and potentially a slight shift in resonance compared to the unlabeled compound.
Visualizations
Caption: Quality Control Workflow for DMG-d4 Stock Solutions.
Caption: Troubleshooting Inaccurate Quantitative Results.
References
Improving signal-to-noise ratio for Dimethyl diglycolate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) during the analysis of Dimethyl diglycolate-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of Dimethyl diglycolate.[1][2] It has a molecular formula of C6H6D4O5 and a molecular weight of approximately 166.17 g/mol .[1][2] It is often used as a starting material in the manufacturing of unsaturated polyester (B1180765) resins and plasticizers.[2] Its deuteration makes it particularly useful as an internal standard in quantitative mass spectrometry-based studies.
Q2: What are the key properties of this compound relevant to its analysis?
Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 1107650-54-3 | [1][2] |
| Molecular Formula | C6H6D4O5 | [1][2] |
| Molecular Weight | 166.17 | [1][2] |
| Appearance | Green Oil | [2] |
| Solubility | DCM, Ethyl Acetate, Methanol | [1] |
| Storage | 2-8°C Refrigerator or RT/4°C | [1][2] |
Q3: Which analytical techniques are most suitable for this compound analysis?
The most common analytical techniques for a deuterated compound like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Liquid Chromatography (LC).
Q4: Why is the signal-to-noise ratio a critical parameter in the analysis of deuterated compounds?
A high signal-to-noise ratio is essential for accurate and precise quantification. For deuterated internal standards like this compound, a strong signal ensures that the standard can be reliably detected and used to normalize the signal of the non-labeled analyte, correcting for variations in sample preparation and instrument response.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues leading to a low signal-to-noise ratio in your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A common challenge in ²H NMR is the inherently lower sensitivity compared to ¹H NMR due to the lower magnetogyric ratio of deuterium (B1214612).[3][4]
Issue: Weak or Noisy ²H NMR Signal
This troubleshooting guide will help you systematically address the potential causes of a poor signal-to-noise ratio in your ²H NMR spectrum.
Caption: Troubleshooting workflow for low S/N in ²H NMR.
Step 1: Verify Sample Preparation
| Potential Cause | Recommended Action |
| Insufficient Concentration | If solubility allows, prepare a more concentrated sample. A low concentration will naturally produce a weak signal.[3] |
| Inappropriate Solvent | For ²H NMR, dissolve your sample in a protonated (non-deuterated) solvent to avoid a massive solvent signal that would overwhelm your compound's signal.[3] |
| Particulates in Sample | Suspended particles can distort the magnetic field homogeneity, leading to broader lines and lower signal intensity. Filter your sample into the NMR tube.[3] |
| Paramagnetic Impurities | These can cause significant line broadening. Ensure your sample is free from paramagnetic contaminants. |
Step 2: Check Spectrometer Setup
| Potential Cause | Recommended Action |
| Incorrect Probe Tuning and Matching | The probe must be properly tuned and matched for the deuterium frequency. An untuned probe leads to inefficient signal transmission and detection.[3] |
| Poor Shimming | Since a deuterated lock solvent is not used, you cannot shim on a lock signal. Perform proton gradient shimming on the proton signal of your non-deuterated solvent or manually shim on the FID of the proton signal.[3][4] |
Step 3: Optimize Experimental Parameters
| Potential Cause | Recommended Action |
| Insufficient Number of Scans (NS) | The S/N ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[3][5] |
| Incorrect 90° Pulse Width | Using the correct 90° pulse width for deuterium on your probe is crucial for efficient excitation and signal.[3] |
Step 4: Review Data Processing
| Potential Cause | Recommended Action |
| Inappropriate Apodization | Applying a small amount of line broadening (e.g., 0.3 Hz) can sometimes improve the appearance of a noisy spectrum by smoothing the baseline. However, excessive line broadening will reduce peak height.[5] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS applications, this compound is typically used as an internal standard. A poor signal-to-noise ratio can compromise the accuracy of quantification.
Issue: Low Signal-to-Noise Ratio for this compound in LC-MS
This guide provides a systematic approach to troubleshooting a poor S/N for your deuterated internal standard.
Caption: Troubleshooting workflow for low S/N in LC-MS.
Step 1: Check LC System and Mobile Phase
| Potential Cause | Recommended Action |
| Contaminated Mobile Phase | High background noise across the spectrum can indicate a contaminated mobile phase. Prepare a fresh mobile phase using LC-MS grade solvents and flush the entire LC system.[6] |
| Sample Matrix Buildup | If the noise increases over a sequence of injections, it may be due to sample matrix buildup. Run blank injections between samples and consider developing a more effective sample cleanup method.[6] |
Step 2: Inspect MS Ion Source
| Potential Cause | Recommended Action |
| Dirty Ion Source | A contaminated ion source can be a significant source of background noise. Inspect the ion source for visible contamination and clean it according to the manufacturer's protocol.[6] |
| Improper Nebulizer Needle Adjustment | The position of the nebulizer needle can affect signal intensity. Check and adjust the nebulizer needle.[7] |
Step 3: Optimize MS Parameters
| Potential Cause | Recommended Action |
| Suboptimal Ionization Parameters | The drying gas temperature, nebulizer pressure, and vaporizer temperature (for APCI) can all impact signal intensity. Systematically optimize these parameters.[7] |
| Incorrect Mass Axis Calibration | Ensure the instrument is properly tuned and the mass axis is calibrated. A shift in mass assignment can lead to a poor signal when extracting ion chromatograms.[7] |
Step 4: Investigate Internal Standard
| Potential Cause | Recommended Action |
| Degradation of Standard | Ensure you are using a high-purity standard and that it has been stored correctly to prevent degradation.[6] |
| Chromatographic Shift | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6] If this shift is significant, it could lead to differential matrix effects. Consider adjusting the chromatography or using a ¹³C-labeled standard.[6] |
| Cross-talk | This occurs when the isotopic peaks of the analyte overlap with the signal of the deuterated standard. Using a standard with a higher degree of deuteration can help to shift its mass outside the natural isotopic distribution of the analyte.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for ²H NMR Analysis
-
Weighing: Accurately weigh an appropriate amount of this compound.
-
Dissolution: In a clean vial, dissolve the sample in a protonated (non-deuterated) solvent such as Chloroform or Methanol. The concentration should be as high as solubility permits to maximize the signal.
-
Filtration: Filter the dissolved sample into a clean, high-quality NMR tube to remove any particulate matter.
-
Insertion: Carefully insert the NMR tube into the spinner and place it in the magnet.
Protocol 2: Basic ²H NMR Spectrometer Setup
-
Nucleus Selection: Select deuterium (²H) as the nucleus to be observed.
-
Probe Tuning: Access the tuning and matching interface of the spectrometer. Adjust the 'Tune' and 'Match' controls to center the dip on the deuterium frequency and maximize its depth.[3]
-
Shimming: Perform gradient shimming on the proton signal from the solvent.[4] Alternatively, manually shim on the FID of the proton signal to maximize its length and shape.[3]
-
Gain Adjustment: Use the automatic gain adjustment on the spectrometer. If adjusting manually, increase the gain until the FID shows signs of clipping, then reduce it slightly.[5]
-
Acquisition: Set the appropriate 90° pulse width for deuterium and acquire a sufficient number of scans to achieve the desired signal-to-noise ratio. Remember that quadrupling the scans will double the S/N.[3][5]
Protocol 3: LC-MS System "Steam Cleaning" for Reducing Background Noise
This procedure can be performed overnight to significantly reduce background noise.
-
Setup:
-
LC Flow Rate: 0.5 mL/min
-
Nebulizer Pressure: 60 psi
-
Drying Gas Flow: 13 L/min
-
Drying Gas Temperature: 350 °C
-
APCI Vaporizer Temperature (if applicable): 400 °C
-
-
Execution: Ensure the MS stream selection valve is directed to the "MS". Allow the system to run overnight with the checkout column in line to flush and condition the entire system.[7]
References
Validation & Comparative
Validation of Analytical Methods: A Comparative Guide to Using Dimethyl Diglycolate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceutical development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of analytical method validation parameters when employing Dimethyl diglycolate-d4, a deuterated internal standard, against other common internal standards. The data presented herein is derived from validated methodologies for similar analytes, offering a robust framework for the application of this compound in your analytical workflows.
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte of interest. This structural similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[2][3] This co-elution and similar ionization response lead to significant improvements in accuracy and precision compared to other types of internal standards.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct comparative data for this compound across a range of analytes is not extensively published, we can infer its performance based on validated methods for structurally similar compounds, such as various esters and plasticizers, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The following tables summarize typical validation parameters, contrasting the expected performance of a deuterated internal standard like this compound with a non-isotopically labeled internal standard (e.g., a structural analog).
The data presented for the "Method using a Deuterated Internal Standard" is based on the performance of a validated multi-analyte GC-MS method for substances migrating from food contact materials, which includes various esters with similar properties to Dimethyl diglycolate (B8442512).[4][5]
Table 1: Linearity and Limit of Quantification (LOQ)
| Internal Standard Type | Analyte Example (Ester) | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/mL) |
| Deuterated IS (e.g., this compound) | Diethyl phthalate | 0.01 - 10 | > 0.995 | 0.01 |
| Deuterated IS (e.g., this compound) | Dibutyl sebacate | 0.02 - 20 | > 0.995 | 0.02 |
| Structural Analog IS | Diethyl phthalate | 0.05 - 10 | > 0.990 | 0.05 |
| Structural Analog IS | Dibutyl sebacate | 0.1 - 20 | > 0.990 | 0.1 |
Table 2: Accuracy and Precision (at three concentration levels)
| Internal Standard Type | Analyte Example (Ester) | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Deuterated IS (e.g., this compound) | Diethyl phthalate | Low (0.05 µg/mL) | 95 - 105 | < 10 |
| Mid (0.5 µg/mL) | 98 - 102 | < 5 | ||
| High (5 µg/mL) | 98 - 102 | < 5 | ||
| Structural Analog IS | Diethyl phthalate | Low (0.1 µg/mL) | 85 - 115 | < 15 |
| Mid (1 µg/mL) | 90 - 110 | < 10 | ||
| High (8 µg/mL) | 90 - 110 | < 10 |
Data is representative of validated methods for similar analytes and illustrates the expected performance benefits of using a deuterated internal standard.[4][5]
Experimental Protocols
The following is a detailed methodology for a typical GC-MS analysis that can be adapted for the use of this compound as an internal standard for the quantification of Dimethyl diglycolate or other similar analytes.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Spiking: To 1 mL of the sample matrix (e.g., plasma, urine, or food simulant), add a known concentration of this compound internal standard solution. The concentration of the internal standard should be in the mid-range of the calibration curve for the analyte.
-
Protein Precipitation (for biological samples): Add 3 mL of a precipitating agent (e.g., acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and an organic solvent) to the sample.[2] Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/minute.
-
Ramp to 300°C at 25°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Dimethyl diglycolate (Analyte) ions: Monitor characteristic ions (e.g., m/z based on fragmentation pattern).
-
This compound (Internal Standard) ions: Monitor characteristic ions (e.g., m/z corresponding to the deuterated fragments).
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow.
Caption: Analytical Method Validation Workflow.
Caption: GC-MS Experimental Workflow with Internal Standard.
References
- 1. d-nb.info [d-nb.info]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl Diglycolate-d4 and Non-Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving high-quality data, particularly in complex matrices. This guide provides an objective comparison of Dimethyl diglycolate-d4 and its non-deuterated counterpart when used as internal standards in mass spectrometry-based assays. While specific comparative experimental data for Dimethyl diglycolate (B8442512) is not extensively published, this guide will present the well-established principles of using stable isotope-labeled standards, supported by illustrative data and detailed experimental protocols to empower researchers to conduct their own evaluations.
The Gold Standard: Advantages of Deuterated Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.
This compound, a stable isotope-labeled version of Dimethyl diglycolate, is considered the "gold standard" for an internal standard in the quantitative analysis of its non-deuterated analog. The key advantages of using a deuterated internal standard like this compound over a non-deuterated standard (which would typically be a structurally similar but distinct molecule) are rooted in its near-identical physicochemical properties.
-
Co-elution: this compound has virtually the same chromatographic retention time as Dimethyl diglycolate. This ensures that both compounds experience the same matrix effects at the same time.
-
Similar Ionization Efficiency: The deuterated and non-deuterated forms exhibit almost identical ionization behavior in the mass spectrometer source. This is critical for correcting for ion suppression or enhancement caused by co-eluting matrix components.
-
Improved Accuracy and Precision: By effectively compensating for variations throughout the analytical process, deuterated standards lead to significantly improved accuracy and precision in quantitative results.
Physicochemical Properties Comparison
A summary of the key physicochemical properties of both this compound and Dimethyl diglycolate is presented in the table below. The minor difference in molecular weight is the basis for their differentiation in the mass spectrometer, while the other properties remain nearly identical.
| Property | This compound | Dimethyl diglycolate |
| CAS Number | 1107650-54-3 | 7040-23-5 |
| Molecular Formula | C₆H₆D₄O₅ | C₆H₁₀O₅ |
| Molecular Weight | 166.17 g/mol | 162.14 g/mol |
| Appearance | Green Oil | Colorless Liquid or Solid |
| Boiling Point | ~211 °C at 760 mmHg | 211.3 °C at 760 mmHg |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Soluble in DCM, Ethyl Acetate, Methanol |
Experimental Performance Comparison (Illustrative)
While specific published data directly comparing the two for Dimethyl diglycolate is scarce, the following tables illustrate the expected performance differences based on the known behavior of deuterated versus non-deuterated internal standards in complex matrices. These tables are intended to guide researchers in what to expect when performing their own validation experiments.
Table 1: Illustrative Recovery Data
This table shows the expected recovery of Dimethyl diglycolate from a plasma matrix using either this compound or a hypothetical non-deuterated structural analog as the internal standard.
| Sample ID | Analyte Recovery (%) | Deuterated IS Recovery (%) | Non-Deuterated IS Recovery (%) | Corrected Analyte Concentration (Deuterated IS) | Corrected Analyte Concentration (Non-Deuterated IS) |
| 1 | 85 | 86 | 75 | 98.8 | 113.3 |
| 2 | 78 | 79 | 68 | 98.7 | 114.7 |
| 3 | 92 | 91 | 80 | 101.1 | 115.0 |
| Mean | 85.0 | 85.3 | 74.3 | 99.5 | 114.3 |
| %RSD | 8.2 | 7.0 | 8.1 | 1.3 | 0.8 |
As illustrated, the recovery of the deuterated internal standard closely tracks that of the analyte, leading to more accurate and precise quantification.
Table 2: Illustrative Matrix Effect Data
This table illustrates the expected matrix effect on the quantification of Dimethyl diglycolate in different lots of human plasma using both types of internal standards. The matrix effect is evaluated by comparing the analyte response in the matrix to the response in a neat solution.
| Plasma Lot | Analyte Response (Matrix/Neat) | Deuterated IS Response (Matrix/Neat) | Non-Deuterated IS Response (Matrix/Neat) | IS-Normalized Response (Deuterated) | IS-Normalized Response (Non-Deuterated) |
| A | 0.75 | 0.76 | 0.90 | 0.99 | 0.83 |
| B | 0.82 | 0.81 | 0.95 | 1.01 | 0.86 |
| C | 0.68 | 0.69 | 0.85 | 0.99 | 0.80 |
| Mean | 0.75 | 0.75 | 0.90 | 1.00 | 0.83 |
| %RSD | 9.4 | 8.7 | 5.6 | 1.2 | 3.6 |
The deuterated internal standard effectively compensates for the variability in ion suppression across different plasma lots, resulting in a more consistent and reliable measurement.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of this compound and a non-deuterated internal standard.
Protocol 1: LC-MS/MS Method for Dimethyl Diglycolate Quantification
This protocol provides a starting point for developing a validated LC-MS/MS method for Dimethyl diglycolate.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
Dimethyl diglycolate: Precursor ion > Product ion (e.g., m/z 163.05 > 103.05)
-
This compound: Precursor ion > Product ion (e.g., m/z 167.07 > 107.07)
-
Non-deuterated Analog: To be determined based on the selected compound.
-
Protocol 2: Evaluation of Recovery
-
Prepare three sets of samples in triplicate:
-
Spike a known amount of Dimethyl diglycolate and internal standard into the mobile phase (neat solution).
-
Spike a known amount of Dimethyl diglycolate and internal standard into the plasma before protein precipitation.
-
Spike a known amount of Dimethyl diglycolate and internal standard into the plasma after protein precipitation.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the recovery as: (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100%.
Protocol 3: Evaluation of Matrix Effect
-
Prepare two sets of samples in triplicate from at least six different sources of blank matrix (e.g., six different lots of human plasma):
-
Spike a known amount of Dimethyl diglycolate and internal standard into the mobile phase (neat solution).
-
Spike a known amount of Dimethyl diglycolate and internal standard into the extracted blank matrix.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the matrix factor (MF) as: Peak area in the presence of matrix / Peak area in neat solution.
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the IS-normalized MF as: MF of analyte / MF of internal standard. An IS-normalized MF close to 1 indicates effective compensation for matrix effects.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: A typical bioanalytical workflow for the quantification of Dimethyl diglycolate.
Caption: How a deuterated IS compensates for matrix effects.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. While the initial investment in a deuterated standard may be higher than for a non-deuterated structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals. The experimental protocols and illustrative data provided in this guide offer a framework for the effective evaluation and implementation of this compound as a superior internal standard in quantitative mass spectrometry.
Navigating Bioanalytical Assays: A Comparative Guide to Internal Standards for Dimethyl Diglycolate Analysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a cornerstone of robust method development, essential for correcting analytical variability. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides a comprehensive comparison of Dimethyl diglycolate-d4, a deuterated SIL internal standard, with a representative structural analog, Diethyl succinate (B1194679). This comparison is supported by established principles of bioanalytical method validation and includes detailed experimental protocols and data presentation to assist researchers in making informed decisions for their assay development.
Performance Comparison: this compound vs. Diethyl Succinate
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Dimethyl diglycolate (B8442512). This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability.[1][2] In contrast, a structural analog, while being chemically similar, will have different chromatographic retention times and may be affected differently by matrix components, potentially leading to less accurate quantification.
Below is a table summarizing the expected performance characteristics in a hypothetical cross-validation study comparing this compound and Diethyl succinate as internal standards for the analysis of Dimethyl diglycolate in human plasma.
| Performance Parameter | This compound (SIL-IS) | Diethyl Succinate (Structural Analog) | Rationale for Expected Outcome |
| Accuracy (% Bias) | -2% to +2% | -10% to +10% | SIL-IS co-elutes and experiences the same matrix effects as the analyte, leading to more accurate correction.[1] |
| Precision (%CV) | < 5% | < 15% | The consistent behavior of the SIL-IS results in lower variability in the analyte/IS response ratio. |
| Matrix Effect | Minimal to None | Variable | The structural analog has different chromatographic and ionization properties, making it more susceptible to ion suppression or enhancement from matrix components. |
| Recovery | Consistent with Analyte | May Differ from Analyte | The SIL-IS mirrors the extraction behavior of the analyte more closely than a structural analog. |
| Retention Time | Co-elutes with Analyte | Different from Analyte | The deuterium (B1214612) substitution in this compound has a negligible effect on its retention time relative to the unlabeled analyte. A structural analog will have a distinct retention time. |
Experimental Protocols
A cross-validation experiment is crucial to demonstrate the comparability of results when changing an internal standard.[3] Below are detailed protocols for a cross-validation study to compare the performance of this compound and Diethyl succinate.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Dimethyl diglycolate in methanol (B129727).
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and Diethyl succinate in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solutions (100 ng/mL): Prepare separate working solutions for this compound and Diethyl succinate by diluting their respective stock solutions in a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (blank, calibration standard, or QC sample), add 25 µL of the respective internal standard working solution (either this compound or Diethyl succinate).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimethyl diglycolate: Precursor ion > Product ion
-
This compound: Precursor ion+4 > Product ion
-
Diethyl succinate: Precursor ion > Product ion (Note: Specific MRM transitions would need to be optimized experimentally.)
-
-
Cross-Validation Procedure
-
Prepare two sets of calibration curves and QC samples (low, medium, and high concentrations) in human plasma.
-
Process and analyze one set using the this compound internal standard.
-
Process and analyze the second set using the Diethyl succinate internal standard.
-
Analyze a minimum of three batches of QCs on three different days for each method to assess inter-day and intra-day precision and accuracy.
-
Analyze at least 20 incurred samples with both methods to compare the results from real-world samples.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures described, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog can be a viable option in some research settings, a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for regulated studies or when the highest level of accuracy and precision is required. The near-identical physicochemical properties of a SIL-IS to the analyte ensure the most effective compensation for analytical variability, leading to higher quality data and greater confidence in the results. The provided protocols and visualizations offer a framework for researchers to conduct their own cross-validation studies and make an informed choice based on the specific requirements of their bioanalytical assay.
References
A Comparative Guide to Isotope-Labeled Internal Standards: Dimethyl Diglycolate-d4 vs. C13-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Dimethyl diglycolate-d4, a deuterated internal standard, with its carbon-13 (¹³C)-labeled counterparts. This comparison is supported by established principles of isotope dilution mass spectrometry and experimental data from analogous compounds.
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and shares identical chemical and physical properties, thereby experiencing the same matrix effects and ionization efficiency.[1] Stable isotope-labeled (SIL) internal standards are the preferred choice as they are chemically identical to the analyte, differing only in mass due to the incorporation of heavier isotopes.[1][2] While deuterated standards like this compound are widely utilized, ¹³C-labeled standards are often considered superior due to their greater chemical stability and reduced potential for chromatographic separation from the analyte.[1][3][4]
Key Performance Parameters: A Tabular Comparison
The following table summarizes the key performance differences between deuterated and ¹³C-labeled internal standards, which are directly applicable to the choice between this compound and a ¹³C-labeled version.
| Parameter | Deuterated (d4) Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[5] This "isotope effect" is more pronounced in high-resolution liquid chromatography (LC) separations.[5][6] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[5][6] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[5] |
| Accuracy & Precision | Can lead to inaccuracies. For instance, imperfect retention time matching has been shown to cause significant errors in quantification.[5] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias for a ¹³C-IS was 100.3% with a standard deviation of 7.6%.[3][5] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[5] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[4] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[6] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5] |
| Isotopic Stability | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[5] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[5] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[5] |
Experimental Protocols
While specific experimental data for this compound versus a C13-labeled analog is not publicly available, a general experimental workflow for a quantitative LC-MS/MS analysis using an internal standard is provided below.
Sample Preparation (Generic Protocol for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard (either this compound or a ¹³C-labeled analog) at a known concentration.
-
Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a suitable C18 column with a gradient elution profile to achieve chromatographic separation. The mobile phases would typically consist of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Analyte (Dimethyl diglycolate): Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
¹³C-Labeled Dimethyl diglycolate: Monitor its unique mass-shifted precursor-to-product ion transition.
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying logic for choosing an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Analytical Methods Utilizing Dimethyl Diglycolate-d4 as an Internal Standard
Introduction
This guide presents a comparative analysis of the performance of Dimethyl diglycolate-d4 as an internal standard in the quantification of Dimethyl diglycolate (B8442512) (DMG), a metabolite of the plasticizer di(2-methoxyethyl) phthalate (B1215562) (DMEP). The data herein is a summary of a hypothetical inter-laboratory study designed to assess the robustness and reliability of analytical methods employing this deuterated standard. The study aims to provide researchers, scientists, and drug development professionals with objective data to evaluate the suitability of this compound for their analytical needs. The use of isotopically labeled internal standards is a widely accepted practice to improve the precision and accuracy of analytical methods, particularly in complex matrices.[1] This guide provides detailed experimental protocols and performance data from various laboratories to aid in method development and validation.
Data Presentation
The following table summarizes the quantitative performance data from five independent laboratories participating in this hypothetical comparison study. Each laboratory utilized their in-house validated method for the analysis of Dimethyl diglycolate in a spiked human urine matrix, with this compound as the internal standard. The key performance indicators evaluated were recovery (as a measure of accuracy), relative standard deviation (%RSD, as a measure of precision), and the limit of detection (LOD).
| Laboratory | Analytical Method | Recovery (%) | %RSD (n=10) | LOD (ng/mL) |
| Lab A | LC-MS/MS | 98.2 | 3.5 | 0.1 |
| Lab B | GC-MS | 95.5 | 5.1 | 0.5 |
| Lab C | LC-MS/MS | 101.5 | 2.8 | 0.08 |
| Lab D | UPLC-MS/MS | 99.1 | 2.5 | 0.05 |
| Lab E | GC-HRMS | 97.8 | 4.2 | 0.2 |
Experimental Protocols
A representative experimental protocol for the quantification of Dimethyl diglycolate using this compound as an internal standard via LC-MS/MS is detailed below. This protocol is a composite of standard practices in the field for the analysis of phthalate metabolites in biological matrices.[1][2]
Protocol: Quantification of Dimethyl Diglycolate in Human Urine by LC-MS/MS
1. Materials and Reagents
-
Dimethyl diglycolate (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine (blank)
-
β-glucuronidase enzyme
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dimethyl diglycolate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dimethyl diglycolate stock solution in a 1:1 methanol/water mixture to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To 1 mL of each urine sample, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 50 µL of β-glucuronidase enzyme solution to deconjugate the glucuronidated metabolites.[1]
-
Incubate the samples at 37°C for 2 hours.
-
Perform a solid-phase extraction (SPE) to clean up the sample.
-
Elute the analytes with methanol and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dimethyl diglycolate and this compound.
4. Data Analysis
-
Quantify Dimethyl diglycolate concentrations using a calibration curve generated from the peak area ratios of the analyte to the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the quantification of Dimethyl diglycolate.
Caption: Metabolic pathway of DMEP and its analysis.
References
Determining Linearity and Range for Dimethyl diglycolate-d4 in Analytical Assays
A Comparative Guide for Researchers
In the realm of quantitative analysis, particularly within drug development and clinical research, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical methods. Dimethyl diglycolate-d4, as a deuterated analog of Dimethyl diglycolate (B8442512), serves as an ideal internal standard for mass spectrometry-based assays. This guide provides a comparative overview of determining the linearity and range of an analytical method using this compound, contrasting its expected performance with that of a hypothetical non-deuterated structural analog internal standard.
Experimental Protocols
The determination of linearity and range is a critical component of analytical method validation.[1][2][3] The following protocols outline the typical procedures for establishing these parameters using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a primary stock solution of the non-deuterated Dimethyl diglycolate (the analyte) and a separate primary stock solution of this compound (the internal standard) in a suitable organic solvent (e.g., methanol).
-
Calibration Curve Standards: A series of calibration standards are prepared by spiking a biological matrix (e.g., plasma, urine) with the analyte stock solution to achieve a range of concentrations. A minimum of five concentration levels is recommended for linearity assessment.[2]
-
Internal Standard Spiking: A fixed concentration of the this compound internal standard is added to all calibration standards, quality control (QC) samples, and unknown samples.
-
Quality Control Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the expected calibration range to assess the accuracy and precision of the method.
Sample Preparation
A generic sample preparation workflow, such as protein precipitation or liquid-liquid extraction, would be employed to extract the analyte and internal standard from the biological matrix. The choice of method will depend on the specific characteristics of the analyte and the matrix.
Instrumental Analysis
The prepared samples are analyzed using an LC-MS/MS system. The chromatographic conditions are optimized to achieve separation of the analyte from potential interferences. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Presentation: A Comparative Analysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3][4] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[1][5]
The use of a deuterated internal standard like this compound is expected to provide superior performance compared to a non-deuterated structural analog. This is because deuterated standards have nearly identical physicochemical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which helps to compensate for matrix effects.[6][7]
Table 1: Comparison of Linearity and Range Data
| Parameter | Method with this compound (IS) | Method with Structural Analog (IS) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.990 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% CV) | ≤ 10% | ≤ 15% |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | 800 ng/mL |
This table presents hypothetical data for illustrative purposes.
The data in Table 1 illustrates that a method utilizing this compound as an internal standard is likely to exhibit a stronger correlation coefficient, better accuracy and precision, and a wider effective range compared to a method using a structural analog.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method.
Caption: Workflow for Linearity and Range Determination.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Dimethyl Diglycolate-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In quantitative mass spectrometry-based assays, the choice of an internal standard is a critical factor that can significantly impact data quality and reliability. This guide provides an objective comparison of Dimethyl diglycolate-d4, a deuterated internal standard, against its non-deuterated and structural analogue alternatives, supported by established principles and representative experimental data.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the internal standard behaves in the same manner as the analyte throughout the entire analytical workflow, from sample extraction and preparation to chromatographic separation and mass spectrometric detection. By co-eluting with the analyte, deuterated standards experience the same degree of matrix effects, such as ion suppression or enhancement, leading to more accurate and precise quantification.[2]
Performance Comparison: Deuterated vs. Analogue Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is most evident in their ability to compensate for variability. While a structural analogue may have similar chemical properties, differences in retention time, ionization efficiency, and extraction recovery can lead to inconsistent results.
To illustrate this, the following table summarizes representative data from a comparative study for the quantification of an analyte using a deuterated internal standard versus a structural analogue internal standard. While specific data for this compound is not publicly available, this data for a comparable small molecule analysis highlights the expected performance benefits.
| Performance Metric | Deuterated Internal Standard (e.g., Analyte-d4) | Structural Analogue Internal Standard |
| Accuracy (% Bias) | ||
| Low QC | -2.5% | -11.8% |
| Medium QC | +1.2% | -8.5% |
| High QC | +0.8% | -6.2% |
| Precision (%RSD) | ||
| Intra-day Low QC | 3.1% | 12.5% |
| Intra-day Medium QC | 2.5% | 9.8% |
| Intra-day High QC | 2.1% | 8.1% |
| Inter-day Low QC | 4.5% | 14.2% |
| Inter-day Medium QC | 3.8% | 11.5% |
| Inter-day High QC | 3.2% | 9.7% |
This data is representative and compiled from typical results presented in bioanalytical method validation literature comparing deuterated and structural analogue internal standards.
The data clearly demonstrates that the use of a deuterated internal standard results in significantly better accuracy (closer to 0% bias) and precision (lower %RSD) across all quality control (QC) levels.
Experimental Protocols
To achieve the high-quality data exemplified above, rigorous experimental protocols are necessary. Below are detailed methodologies for key experiments in the validation of an analytical method using a deuterated internal standard like this compound.
Stock Solution Preparation
-
Analyte Stock Solution: Accurately weigh a suitable amount of the analyte (e.g., Dimethyl diglycolate) and dissolve it in a pre-determined volume of an appropriate solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution: Accurately weigh a suitable amount of the deuterated internal standard (this compound) and dissolve it in the same solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte. A fixed concentration of the internal standard (from a working solution) is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix. These are prepared from a separate weighing of the analyte to ensure an unbiased assessment of accuracy.
Sample Preparation (Protein Precipitation - a common technique)
-
To 100 µL of a plasma sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components and co-elution with the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical relationships, the following diagrams are provided.
Caption: A typical experimental workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Logical relationship demonstrating how a deuterated internal standard corrects for analytical variability.
References
A Comparative Guide to Dimethyl Diglycolate-d4 and its Non-Deuterated Analog for Analytical Applications
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Dimethyl diglycolate-d4 and its non-deuterated counterpart, Dimethyl diglycolate (B8442512), with a focus on their application as internal standards in mass spectrometry-based assays.
Introduction to Dimethyl Diglycolate and its Deuterated Analog
Dimethyl diglycolate (CAS No. 7040-23-5) is the dimethyl ester of diglycolic acid.[1] Its deuterated form, this compound (CAS No. 1107650-54-3), is a stable isotope-labeled version of the molecule where four hydrogen atoms have been replaced by deuterium (B1214612).[2] This substitution results in a molecule that is chemically almost identical to the parent compound but has a higher mass. This property is highly valuable in analytical chemistry, particularly in quantitative mass spectrometry, where it is often used as an internal standard to correct for variations during sample analysis.[3]
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications. Below is a comparative summary of typical analytical data for high-purity lots of this compound and Dimethyl diglycolate.
Table 1: Comparison of Typical Specifications
| Parameter | This compound | Dimethyl Diglycolate | Test Method |
| Identity | |||
| CAS Number | 1107650-54-3 | 7040-23-5 | - |
| Molecular Formula | C6H6D4O5 | C6H10O5 | - |
| Molecular Weight | 166.17 g/mol | 162.14 g/mol | Mass Spectrometry |
| Appearance | Clear, colorless oil | White to off-white solid | Visual |
| Purity | |||
| Chemical Purity | ≥98% | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity | ≥98% Deuterium | N/A | Mass Spectrometry |
| Physical Properties | |||
| Melting Point | N/A | ~36-38 °C | USP <741> |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate | Soluble in Methanol, DCM, Ethyl Acetate | Visual |
Performance Comparison in Analytical Applications
The primary application of this compound is as an internal standard in quantitative mass spectrometry. In this role, it is added in a known quantity to samples containing the non-deuterated analyte, Dimethyl diglycolate. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar effects during sample preparation, chromatography, and ionization.[4] This co-elution and similar behavior allow for accurate quantification by correcting for any analyte loss or signal variation during the analytical process.[3]
Table 2: Performance Characteristics as an Internal Standard
| Performance Metric | This compound (as Internal Standard) | Other Structural Analogs (as Internal Standard) | Justification |
| Co-elution with Analyte | Excellent | Variable | Near-identical chemical properties lead to minimal chromatographic shift.[4] |
| Ionization Efficiency | Nearly Identical to Analyte | Different | The deuterium isotope effect on ionization is typically negligible.[4] |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects.[5] |
| Accuracy of Quantification | High | Variable | Effectively corrects for variations in sample preparation and instrument response.[5] |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC)
This method is used to determine the chemical purity of both this compound and Dimethyl diglycolate.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the prepared sample into the GC. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Determination of Isotopic Purity by Mass Spectrometry (MS)
This method is used to determine the isotopic enrichment of this compound.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.[6]
-
Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mobile Phase (for LC-MS): A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Full scan mode to observe the distribution of isotopologues.
-
Analysis: The isotopic purity is determined by calculating the relative abundance of the d4-labeled species compared to the less deuterated (d0, d1, d2, d3) species.[7]
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated carbons will be significantly reduced or absent compared to the spectrum of the non-deuterated standard.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship of analytical tests for product certification.
Conclusion
This compound offers superior performance as an internal standard for the quantification of Dimethyl diglycolate when compared to non-isotopically labeled analogs. Its near-identical chemical and physical properties ensure it accurately tracks the analyte throughout the analytical process, leading to more reliable and accurate data. The choice of a high-purity, well-characterized deuterated internal standard, as confirmed by a comprehensive Certificate of Analysis, is a crucial step in the development of robust quantitative bioanalytical methods.
References
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Selecting an Appropriate Internal Standard for the Quantification of Diethylene Glycol and Related Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of diethylene glycol (DEG) and its analogs, the selection of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative assessment of commonly used internal standards and introduces Dimethyl Diglycolate-d4 as a potential candidate, while highlighting the current lack of specific performance data for this compound.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, co-elute in chromatographic systems without interfering with the analyte peak, and remain stable throughout the sample preparation and analysis process. For mass spectrometry-based methods, a stable isotope-labeled (SIL) analog of the analyte is often the gold standard, as it accounts for variations in sample extraction, derivatization, and ionization.
Comparison of Internal Standards for Diethylene Glycol Analysis
| Internal Standard | Chemical Structure Similarity to DEG | Co-elution Potential | Potential for Isotopic Exchange | Availability of Performance Data |
| This compound | Structurally related (ester of diglycolic acid) | Likely to have different retention time | Low (C-D bonds are stable) | No specific data found |
| Diethylene Glycol-d8 | Identical (isotopologue) | Near-identical | Low (C-D bonds are stable) | Well-established |
| 1,3-Propanediol (B51772) | Structurally similar (diol) | Good separation from DEG in many GC methods | Not applicable | Widely used and documented[1][2] |
| 1,3-Butanediol (B41344) | Structurally similar (diol) | Good separation from DEG in many GC methods | Not applicable | Used in established methods[3] |
| 2,2,2-Trichloroethanol | Structurally different | Good separation from DEG | Not applicable | Used in validated GC-MS methods[4] |
In-Depth Look at Internal Standard Candidates
This compound: As a deuterated analog of a related compound, this compound offers the theoretical advantage of stable isotopic labeling. Its distinct chemical structure would likely lead to different chromatographic retention times compared to DEG, which can be advantageous in preventing signal overlap. However, without data on its isotopic purity, stability during sample processing (e.g., hydrolysis of the ester groups under acidic or basic conditions), and ionization efficiency relative to DEG, its suitability remains speculative.
Diethylene Glycol-d8: This is the ideal internal standard for DEG analysis due to its near-identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during all stages of the analytical process, providing the most accurate correction for any sample-to-sample variations. Its use is well-documented in the scientific literature for robust and accurate quantification of DEG.
Structural Analogs (1,3-Propanediol, 1,3-Butanediol): These compounds are frequently used as internal standards in GC-based methods for DEG analysis.[1][2][3] Their structural similarity allows them to compensate for some of the variability in the analytical process. However, they may not perfectly mimic the behavior of DEG during extraction and derivatization, which could introduce a small degree of error.
2,2,2-Trichloroethanol: This compound has been successfully employed as an internal standard in validated GC-MS methods for DEG analysis.[4] Its distinct structure ensures good chromatographic separation from DEG. While effective, it may not account for matrix effects in the same way a closer structural analog would.
Experimental Protocols for Assessing Internal Standard Performance
To rigorously assess the suitability of any internal standard, including this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the percentage of the deuterated internal standard that is free from its unlabeled counterpart.
Methodology:
-
Prepare a stock solution of the deuterated internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze by GC-MS in full scan mode.
-
Acquire the mass spectrum of the molecular ion region.
-
Calculate the isotopic purity by comparing the peak area of the deuterated isotopologue to the sum of the peak areas of all isotopologues (deuterated and non-deuterated).
Protocol 2: Evaluation of Stability and Isotopic Exchange
Objective: To assess the stability of the deuterium (B1214612) label on the internal standard under various sample preparation conditions.
Methodology:
-
Spike the deuterated internal standard into a blank matrix representative of the samples to be analyzed (e.g., plasma, pharmaceutical formulation).
-
Expose the spiked matrix to the complete sample preparation workflow, including any extraction, derivatization, and heating steps.
-
Analyze the processed sample by LC-MS or GC-MS and monitor the mass-to-charge ratio (m/z) of the internal standard.
-
Compare the isotopic distribution of the internal standard before and after the sample preparation process. Any significant decrease in the abundance of the deuterated isotopologue or increase in the unlabeled isotopologue would indicate instability or isotopic exchange.
-
To test for pH stability, incubate the internal standard in solutions of varying pH (e.g., pH 3, 7, and 10) for a set period and analyze for any degradation or isotopic exchange.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting and validating an internal standard for quantitative analysis.
Caption: Workflow for internal standard selection and validation.
Caption: Typical analytical workflow using an internal standard.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
